2-Bromo-3-hydroxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXPHMPERMIICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395411 | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196081-71-7 | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196081717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9D2GQC4CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 2-Bromo-3-hydroxybenzaldehyde
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount for successful synthesis, formulation, and biological application. This technical guide provides an in-depth overview of the known physical and chemical properties of 2-Bromo-3-hydroxybenzaldehyde (CAS No: 196081-71-7), a valuable intermediate in organic synthesis.
Core Physicochemical Properties
This compound is a solid at room temperature.[1] Its key identifying and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₂ | [1][2][3] |
| Molecular Weight | 201.02 g/mol | [2][3] |
| CAS Number | 196081-71-7 | [1][2][3][4] |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid (at 20°C) | [1] |
| Melting Point | 149-153°C | [1] |
| Polar Surface Area | 37.3 Ų | [2] |
| Complexity | 127 | [2] |
| SMILES | O=CC1=CC=CC(O)=C1Br | [5] |
| InChI | InChI=1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | [2] |
| InChIKey | OHXPHMPERMIICA-UHFFFAOYSA-N | [2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 3-hydroxybenzaldehyde (B18108). The following protocol is a general procedure:
-
Reaction Setup : Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (B1210297) (6.72 g, 0.08 mol) in acetic acid (40 mL).[4]
-
Dissolution : Warm the suspension until a clear solution is formed, and then allow it to cool to room temperature.[4]
-
Bromination : Slowly add a solution of bromine (10 mL) in glacial acetic acid dropwise to the mixture over a period of 15 minutes.[4]
-
Reaction Time : Continue to stir the reaction mixture for 2 hours after the addition of bromine is complete.[4]
-
Workup : Pour the reaction mixture into ice water and extract the product with dichloromethane (B109758) (3 x 50 mL).[4]
-
Purification : Combine the organic phases, dry them over anhydrous Na₂SO₄, and concentrate the solution. Recrystallize the resulting residue from dichloromethane to yield the final product.[4]
Spectroscopic Analysis
Standard spectroscopic techniques are used to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[6]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition : For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹H NMR Data (400 MHz, DMSO-d₆) : δ 10.30 (s, 1H), 7.54-7.51 (m, 1H), 7.39-7.35 (m, 1H), 7.31-7.27 (m, 1H), 5.90 (s, 1H).[4]
Infrared (IR) Spectroscopy:
-
Sample Preparation : Prepare the sample as a KBr pellet or a Nujol mull. For a Nujol mull, grind a small amount of the solid sample with a drop of Nujol to form a paste, then place it between two salt plates (e.g., NaCl or KBr).[6]
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition : Record a background spectrum and then the sample spectrum. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).[6]
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis workflow and the key structural identifiers of this compound.
References
An In-depth Technical Guide to 2-Bromo-3-hydroxybenzaldehyde (CAS: 196081-71-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in organic synthesis. Its unique substitution pattern, featuring ortho-bromo and meta-hydroxyl groups relative to the aldehyde, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and safety information for this compound, with a focus on its application in the development of novel therapeutic agents, particularly antimalarial benzoxaboroles.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 196081-71-7 | [2][3] |
| Molecular Formula | C₇H₅BrO₂ | [2][3] |
| Molecular Weight | 201.02 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Melting Point | 149-153 °C | [1] |
| Flash Point | 148 °C | [4] |
| Appearance | White to yellow solid | [1] |
| Storage | Store at 2°C - 8°C, keep under inert gas (Nitrogen), protect from light | [4] |
Synthesis
The primary synthetic route to this compound is through the electrophilic bromination of 3-hydroxybenzaldehyde (B18108). The reaction is typically carried out in acetic acid with bromine, using iron powder as a catalyst and sodium acetate (B1210297) as a scavenger for the hydrogen bromide byproduct.[3][5]
Experimental Protocol: Synthesis of this compound[3][5]
Materials:
-
3-hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate
-
Glacial acetic acid
-
Bromine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid (40 mL).
-
Warm the suspension until a clear solution is formed, then cool to room temperature.
-
Slowly add a solution of bromine (2.1 mL, 0.04 mol) in glacial acetic acid (10 mL) dropwise to the reaction mixture over 15 minutes with constant stirring.
-
Continue stirring the reaction mixture for 2 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
The crude product can be purified by recrystallization from dichloromethane to yield this compound.
Yield: Approximately 28%.[3]
Caption: Synthetic workflow for this compound.
Spectral Data
The structural identity of this compound is confirmed by spectroscopic analysis.
Table 2: ¹H NMR Spectral Data
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| 10.30 ppm | s | 1H | Aldehyde proton (-CHO) | [3] |
| 7.54-7.51 ppm | m | 1H | Aromatic proton | [3] |
| 7.39-7.35 ppm | m | 1H | Aromatic proton | [3] |
| 7.31-7.27 ppm | m | 1H | Aromatic proton | [3] |
| 5.90 ppm | s | 1H | Hydroxyl proton (-OH) | [3] |
| Solvent: DMSO-d₆, Frequency: 400 MHz |
Applications in Drug Discovery
While direct biological activity of this compound is not extensively reported in peer-reviewed literature, its primary value lies in its role as a versatile intermediate for the synthesis of bioactive molecules.
Precursor for Antimalarial Benzoxaboroles
A significant application of this compound is in the synthesis of benzoxaboroles, a class of compounds that have shown potent antimalarial activity.[3][6] The synthesis of these compounds often involves the transformation of the aldehyde and hydroxyl groups of the starting material into the characteristic benzoxaborole ring system. These antimalarial benzoxaboroles have been found to target the leucyl-tRNA synthetase of Plasmodium falciparum, inhibiting protein synthesis and leading to parasite death.[6]
Caption: Pathway from starting material to antimalarial action.
Potential as a Scaffold for Bromodomain Inhibitors
While there is a mention of this compound having anti-cancer properties by inhibiting bromodomains, this claim originates from a commercial supplier and is not yet substantiated by published research.[4] However, the general class of substituted benzaldehydes is of interest in the development of inhibitors for various protein targets, including bromodomains. Bromodomain-containing proteins are epigenetic readers that play crucial roles in transcriptional regulation and are implicated in cancer and inflammatory diseases.[7][8] The development of small molecule inhibitors that can selectively target these domains is an active area of research. The structure of this compound provides a potential starting point for the design and synthesis of novel bromodomain inhibitors.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.[9]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off immediately with soap and plenty of water.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Conclusion
This compound is a valuable and versatile building block in synthetic organic chemistry. Its established role as a precursor to potent antimalarial benzoxaboroles highlights its significance in drug discovery and development. While further research is needed to validate other potential biological activities, its chemical properties and reactivity make it a compound of high interest for medicinal chemists and researchers in the pharmaceutical sciences. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. 196081-71-7 this compound AKSci J94161 [aksci.com]
- 2. This compound | C7H5BrO2 | CID 3714674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 196081-71-7 [chemicalbook.com]
- 4. 2-Bromo-3-hydroxy-benzaldehyde | 196081-71-7 | WHA08171 [biosynth.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. escholarship.org [escholarship.org]
- 7. Dual Screening of BPTF and Brd4 Using Protein-Observed Fluorine NMR Uncovers New Bromodomain Probe Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Bromo-3-hydroxybenzaldehyde: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-Bromo-3-hydroxybenzaldehyde (CAS No: 196081-71-7), a significant building block in the synthesis of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Physicochemical Properties
This compound is a substituted aromatic aldehyde. Its physicochemical properties are summarized in the table below. It is a solid at room temperature and is classified as a dangerous good for transport.[1] Data for some properties have been inferred from closely related isomers due to limited availability in the literature for this specific compound.
| Property | Value | Reference |
| CAS Number | 196081-71-7 | [1][2] |
| Molecular Formula | C₇H₅BrO₂ | [2] |
| Molecular Weight | 201.02 g/mol | [2] |
| Melting Point | 149-153 °C | [1] |
| Physical Form | Solid | [1] |
| Exact Mass | 199.94729 Da | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The available data is presented below.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the aromatic protons, the aldehyde proton, and the hydroxyl proton.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.30 | s | 1H | Aldehyde (-CHO) |
| 7.54-7.51 | m | 1H | Aromatic (Ar-H) |
| 7.39-7.35 | m | 1H | Aromatic (Ar-H) |
| 7.31-7.27 | m | 1H | Aromatic (Ar-H) |
| 5.90 | s | 1H | Hydroxyl (-OH) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of 3-hydroxybenzaldehyde (B18108). It has been noted that this reaction can also yield the 2-bromo-5-hydroxybenzaldehyde (B121625) isomer.[4]
Experimental Protocol: Bromination of 3-Hydroxybenzaldehyde
This protocol outlines a general procedure for the synthesis of this compound.[3]
Materials:
-
3-Hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate (B1210297)
-
Acetic acid
-
Bromine
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in acetic acid (40 mL).
-
Warm the suspension until a clear solution is formed, then cool to room temperature.
-
Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise over 15 minutes.
-
Stir the reaction mixture for 2 hours after the addition is complete.
-
Pour the reaction mixture into ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase to obtain the crude product.
-
Recrystallize the crude product from dichloromethane to yield pure this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of pharmacologically active compounds, most notably as a precursor for a class of benzoxaborole antimalarial agents.[3] Benzoxaboroles are a class of boron-heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities.
Role in the Synthesis of Antimalarial Benzoxaboroles
The development of novel antimalarial drugs is a critical area of research. Benzoxaboroles have emerged as a promising class of compounds with potent antimalarial activity. This compound can serve as a key starting material for the synthesis of these complex molecules. The general synthetic strategy involves the conversion of the aldehyde to a hydroxymethyl group, followed by cyclization to form the benzoxaborole ring system.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Hazard Statements:
-
Harmful if swallowed
-
Harmful in contact with skin
-
Causes skin irritation
-
Causes serious eye irritation
-
Harmful if inhaled
References
2-Bromo-3-hydroxybenzaldehyde molecular weight and formula
An In-Depth Technical Guide to 2-Bromo-3-hydroxybenzaldehyde
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its molecular structure, weight, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Properties
This compound is an organic compound that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure consists of a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrO₂ | [2][3][4][5] |
| Molecular Weight | 201.02 g/mol | [2][3][4] |
| CAS Number | 196081-71-7 | [1][2][3][4] |
| Physical Form | Solid | [6] |
| Melting Point | 149-153°C | [6] |
Synthesis
The synthesis of this compound can be achieved through the bromination of 3-hydroxybenzaldehyde (B18108).[1][4] Contrary to some literature reports which might suggest the formation of other isomers, this compound can be successfully synthesized and isolated.[7]
Experimental Protocol: Synthesis from 3-Hydroxybenzaldehyde
This protocol details a general procedure for the synthesis of this compound.[1][4]
Materials:
-
3-hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate (B1210297)
-
Acetic acid
-
Bromine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice water
Procedure:
-
A suspension of 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) is prepared in acetic acid (40 mL).[1]
-
The mixture is warmed until a clear solution is formed and then cooled to room temperature.[1]
-
A solution of bromine in glacial acetic acid (10 mL) is added dropwise to the mixture over a period of 15 minutes.[1]
-
The reaction mixture is stirred for an additional 2 hours after the dropwise addition is complete.[1]
-
Upon completion, the reaction mixture is poured into ice water.[1]
-
The product is extracted with dichloromethane (3 x 50 mL).[1]
-
The combined organic phases are dried over anhydrous Na₂SO₄ and then concentrated.[1]
-
The resulting residue is recrystallized from dichloromethane to yield the final product, this compound.[1]
This procedure yields the target product, which can be characterized by techniques such as ¹H NMR spectroscopy.[1]
Applications
This compound is utilized as a reactant in the preparation of benzoxaboroles, which have shown potential as antimalarial agents.[1] It has also been used in the synthesis of other complex organic molecules, such as 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene.[7]
Visualized Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory procedures should be conducted with appropriate safety precautions.
References
- 1. This compound | 196081-71-7 [chemicalbook.com]
- 2. This compound | C7H5BrO2 | CID 3714674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 196081-71-7 this compound AKSci J94161 [aksci.com]
- 7. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 2-Bromo-3-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-hydroxybenzaldehyde is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other functional materials. A thorough understanding of its solubility in various solvents is paramount for efficient reaction design, purification, formulation, and overall process optimization. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative data in public literature, this document outlines the general solubility profile based on its chemical structure, presents qualitative information, and offers a detailed experimental protocol for its precise determination in common laboratory solvents.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its behavior in both chemical and biological systems. Factors such as polarity, hydrogen bonding capability, and molecular size dictate the extent to which a solute dissolves in a solvent. This compound possesses a polar aromatic ring substituted with a bromine atom, a hydroxyl group, and an aldehyde group. This combination of functional groups allows for a range of intermolecular interactions, leading to varied solubility across different solvent classes.
Predicted and Qualitative Solubility Profile
Lower molecular weight aldehydes and ketones are generally miscible with water due to their ability to form hydrogen bonds.[1][2] However, as the molecular mass and the size of the non-polar alkyl or aryl part of the molecule increase, water solubility tends to decrease.[1][3] Aldehydes and ketones are typically soluble in a wide range of organic solvents.[1][4][5] For a structurally similar compound, 3-Bromo-2-hydroxybenzaldehyde, it has been noted to be soluble in methanol (B129727).[6]
Table 1: Qualitative and Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted/Qualitative Solubility | Notes |
| Water | Protic, Polar | Sparingly Soluble to Insoluble | The presence of polar functional groups may allow for minimal solubility, but the overall aromatic structure likely limits it. |
| Methanol | Protic, Polar | Soluble | The hydroxyl group of methanol can hydrogen bond with the solute. Solubility is expected to be good. |
| Ethanol | Protic, Polar | Soluble | Similar to methanol, good solubility is anticipated. |
| Acetone (B3395972) | Aprotic, Polar | Soluble | The polar carbonyl group of acetone can interact with the polar groups of the solute. |
| Ethyl Acetate | Aprotic, Moderately Polar | Soluble | Expected to be a good solvent for this compound. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Soluble | The organic nature of the compound suggests good solubility. |
| Chloroform | Aprotic, Nonpolar | Soluble | Similar to DCM, it is expected to be a suitable solvent. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Very Soluble | Similar to DMSO, DMF is expected to be an excellent solvent for this compound. |
Note: This table is intended as a guideline. Experimental verification is necessary for quantitative applications.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The "gold standard" for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[7] This method involves allowing a surplus of the solid compound to reach equilibrium with the solvent at a constant temperature.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Add a known volume or mass of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.[8]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.
-
Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.
-
Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor used during sample preparation.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in common laboratory solvents is not extensively documented, its chemical structure suggests good solubility in polar organic solvents and limited solubility in water. For applications requiring precise solubility values, experimental determination is essential. The provided isothermal shake-flask protocol offers a reliable and robust method for obtaining this critical data, thereby facilitating the effective use of this versatile compound in research and development.
References
- 1. byjus.com [byjus.com]
- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Bromo-2-hydroxybenzaldehyde CAS#: 1829-34-1 [m.chemicalbook.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-3-hydroxybenzaldehyde. The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable intermediate in organic synthesis. This document details experimental protocols for NMR analysis and presents the spectral data in a clear, tabular format for ease of reference.
Chemical Structure and Atom Numbering
To facilitate the discussion of NMR data, the chemical structure of this compound with standardized atom numbering is provided below. This numbering is used for the assignment of signals in the corresponding NMR spectra.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Bromo-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2-Bromo-3-hydroxybenzaldehyde. The information herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document summarizes the predicted vibrational frequencies, outlines a general experimental protocol for acquiring an IR spectrum, and illustrates the relationship between the molecule's functional groups and their spectral signatures.
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3400-3200 | O-H (Phenolic) | Stretching (intramolecular hydrogen-bonded) | Broad, Medium |
| 3100-3000 | C-H (Aromatic) | Stretching | Medium to Weak |
| 2850-2820 & 2750-2720 | C-H (Aldehyde) | Stretching (Fermi Resonance Doublet) | Medium to Weak |
| ~1685 | C=O (Aromatic Aldehyde) | Stretching | Strong |
| 1600-1450 | C=C (Aromatic) | Stretching | Medium to Strong |
| ~1250 | C-O (Phenolic) | Stretching | Strong |
| Below 800 | C-Br | Stretching | Medium to Strong |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and the specific intermolecular interactions.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A common and effective method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.
Objective: To obtain a high-quality infrared spectrum of this compound for structural elucidation and identification.
Materials and Instrumentation:
-
This compound sample
-
FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned according to the manufacturer's instructions.
-
Background Spectrum Acquisition: Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[1]
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.[1]
-
Data Processing: The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. If necessary, perform a baseline correction and ATR correction using the spectrometer's software.[1]
-
Cleaning: Retract the pressure clamp and carefully remove the sample from the ATR crystal using a spatula. Clean the crystal surface with a lint-free wipe dampened with an appropriate solvent.
Visualizations
The following diagrams illustrate the experimental workflow for obtaining the IR spectrum and the correlation between the functional groups of this compound and their characteristic IR absorption bands.
References
Mass Spectrometry Analysis of 2-Bromo-3-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-Bromo-3-hydroxybenzaldehyde, a key chemical intermediate. This document outlines expected mass spectral data, a detailed experimental protocol for analysis, and a logical workflow for its application in research and development.
Physicochemical Properties and Expected Mass Spectral Data
This compound possesses the molecular formula C₇H₅BrO₂.[1][2] Its molecular weight is approximately 201.02 g/mol , with a monoisotopic mass of 199.94729 Da.[1] Due to the presence of bromine, its mass spectrum is expected to exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
While a publicly available mass spectrum for this compound is not readily found, a theoretical fragmentation pattern can be predicted based on its structure and common fragmentation pathways for aromatic aldehydes and phenols.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Formula | Proposed Fragment | Notes |
| 200/202 | [C₇H₅BrO₂]⁺ | Molecular Ion (M⁺) | Characteristic 1:1 isotopic pattern for bromine. |
| 199/201 | [C₇H₄BrO₂]⁺ | [M-H]⁺ | Loss of a hydrogen radical. |
| 171/173 | [C₆H₄BrO]⁺ | [M-CHO]⁺ | Loss of the formyl radical, a common fragmentation for benzaldehydes. |
| 121 | [C₇H₅O₂]⁺ | [M-Br]⁺ | Loss of the bromine radical. |
| 93 | [C₆H₅O]⁺ | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Br]⁺ ion. |
| 77 | [C₆H₅]⁺ | Phenyl Cation | A common fragment in aromatic compounds. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
2.1. Sample Preparation
-
Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as methanol (B129727) or acetonitrile.
-
Working Standard: Dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent.
2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
2.3. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the identified peak, looking for the characteristic molecular ion pair and predicted fragment ions.
Visualizing Workflows and Fragmentation
3.1. General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of a chemical intermediate like this compound in a drug development setting.
Caption: General workflow for GC-MS analysis.
3.2. Predicted Fragmentation Pathway
The diagram below illustrates the predicted electron ionization fragmentation pathway for this compound.
Caption: Predicted EI fragmentation of this compound.
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While empirical data will ultimately provide the most accurate fragmentation pattern, the information presented here serves as a robust starting point for researchers and scientists in the field.
References
Material Safety Data Sheet (MSDS) for 2-Bromo-3-hydroxybenzaldehyde
An In-depth Technical Guide to the
This technical guide provides a comprehensive overview of the safety and handling information for 2-Bromo-3-hydroxybenzaldehyde (CAS No. 196081-71-7). The information is compiled from various sources to assist researchers, scientists, and drug development professionals in the safe use and management of this compound.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 196081-71-7[1][2][3] |
| Molecular Formula | C₇H₅BrO₂[1][4] |
| Molecular Weight | 201.02 g/mol [1][4] |
| Synonyms | Benzaldehyde, 2-bromo-3-hydroxy- |
Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid[2] |
| Melting Point | 149-153°C[2] |
| Purity | 95% or higher |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[4]
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed[4][5] |
| Acute Toxicity, Dermal | 4 | H312 | Warning | Harmful in contact with skin[4] |
| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation[4][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning | Causes serious eye irritation[4][5] |
| Acute Toxicity, Inhalation | 4 | H332 | Warning | Harmful if inhaled[4][5] |
| Specific target organ toxicity, single exposure | 3 | H335 | Warning | May cause respiratory irritation[4][5] |
GHS Pictograms
-
Irritant
-
Environmental Hazard
First-Aid Measures
Detailed experimental protocols for the following first-aid measures are based on standard laboratory safety procedures for handling hazardous chemicals.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |
| Skin Contact | Immediately wash with plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Get medical help.[5][6] |
Handling and Storage
| Aspect | Recommendations |
| Handling | Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5][7] |
| Storage | Store in a cool, dry, well-ventilated place.[2] Keep container tightly closed.[5] For long-term storage, an inert atmosphere (e.g., Argon) is recommended.[3] |
Transport Information
| Regulation | Information |
| DOT/IATA | UN Number: UN2811, Hazard Class: 6.1 (Poison), Packing Group: III[2] |
Diagrams
Hazard Response Workflow
The following diagram illustrates the general workflow for responding to an exposure or spill incident involving this compound.
Caption: Emergency response workflow for this compound.
GHS Hazard Relationships
This diagram shows the logical relationship between the GHS hazard statements for this compound.
Caption: GHS hazard statement relationships for the compound.
References
- 1. scbt.com [scbt.com]
- 2. 196081-71-7 this compound AKSci J94161 [aksci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C7H5BrO2 | CID 3714674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 196081-71-7 Name: this compound [xixisys.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Navigating the Safety Profile of 2-Bromo-3-hydroxybenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key hazards and handling information for 2-Bromo-3-hydroxybenzaldehyde (CAS No. 196081-71-7). The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively.
Chemical and Physical Properties
A fundamental understanding of the physical and chemical properties of this compound is essential for its safe handling and use in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrO₂ | [1][2] |
| Molecular Weight | 201.02 g/mol | [1] |
| Appearance | Yellow Solid | [3] |
| Melting Point | 149-153°C | [4] |
| Odor | Odorless | [3] |
| Purity | min 98% | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed | [1][3] |
| Acute Toxicity, Dermal | 4 | H312 | Warning | Harmful in contact with skin | [1] |
| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation | [1][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning | Causes serious eye irritation | [1][3] |
| Acute Toxicity, Inhalation | 4 | H332 | Warning | Harmful if inhaled | [1] |
| Specific target organ toxicity — single exposure | 3 | H335 | Warning | May cause respiratory irritation | [1][3] |
Pictograms:
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize risk of exposure.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Ensure adequate ventilation to avoid inhalation of dust or vapors. Use only in a well-ventilated area or in a chemical fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Some suppliers recommend storing under an inert atmosphere (e.g., Argon).[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
First aid measures for different exposure routes.
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Workflow for handling a this compound spill.
Experimental Protocols
Synthesis of this compound
The following is a general procedure for the synthesis of this compound from 3-hydroxybenzaldehyde (B18108).[1]
Materials:
-
3-hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate (B1210297)
-
Acetic acid
-
Bromine
-
Anhydrous Na₂SO₄
-
Ice water
Procedure:
-
Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in acetic acid (40 mL).[1]
-
Warm the mixture until a clear solution is formed, then cool to room temperature.[1]
-
Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise over 15 minutes.[1]
-
Continue stirring the reaction mixture for 2 hours after the addition is complete.[1]
-
Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).[1]
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate.[1]
-
Recrystallize the residue from dichloromethane to obtain the final product.[1]
Transport Information
This compound is regulated for transport.
| Regulation | UN Number | Hazard Class | Packing Group |
| DOT/IATA | UN2811 | 6.1 (Poison) | III |
Source:[4]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H5BrO2 | CID 3714674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-3-hydroxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Bromo-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that has garnered interest in the field of medicinal chemistry. Its unique substitution pattern, featuring ortho-bromo and meta-hydroxyl groups relative to the aldehyde, provides a versatile scaffold for the synthesis of more complex molecules. The presence of three distinct functional groups—aldehyde, hydroxyl, and bromo—offers multiple reaction sites for chemical modification, making it a valuable intermediate in the synthesis of heterocyclic compounds and other potential drug candidates. This guide aims to consolidate the current knowledge on this compound to support its application in research and drug development.
Physicochemical and Spectroscopic Data
A comprehensive summary of the known physical, chemical, and spectroscopic properties of this compound is presented below. It is important to note that while some data, such as melting point and ¹H NMR, are experimentally determined for the target compound, other data points, particularly boiling point and density, are often predicted or derived from data for its isomers due to a lack of specific experimental values in published literature.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrO₂ | [1][2] |
| Molecular Weight | 201.02 g/mol | [1][2] |
| CAS Number | 196081-71-7 | [1][2] |
| Appearance | Solid | - |
| Melting Point | 149-153 °C | - |
| Boiling Point | ~286.7 °C (Predicted for isomer) | |
| Density | ~1.737 g/cm³ (Predicted for isomer) | |
| Flash Point | 148 °C | [3] |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane (B109758), and ethyl acetate (B1210297) (inferred from isomer data) |
Spectroscopic Data
The ¹H NMR spectrum of this compound has been reported as follows:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Reference |
| 10.30 | s | 1H | -CHO | [4] |
| 7.54-7.51 | m | 1H | Ar-H | [4] |
| 7.39-7.35 | m | 1H | Ar-H | [4] |
| 7.31-7.27 | m | 1H | Ar-H | [4] |
| 5.90 | s | 1H | -OH | [4] |
Solvent: DMSO-d₆, Frequency: 400 MHz
| Spectroscopic Technique | Data for 3-Bromo-2-hydroxybenzaldehyde (Isomer) / Expected Data |
| ¹³C NMR | No experimental data found for this compound. For comparison, the related compound 6-Bromo-2-hydroxy-3-methoxybenzaldehyde shows characteristic aromatic and carbonyl carbon signals. |
| Infrared (IR) Spectroscopy | No experimental spectrum found. Expected characteristic peaks would include: a broad O-H stretch (~3200-3400 cm⁻¹), a C=O stretch for the aldehyde (~1650-1680 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹). |
| Mass Spectrometry | No experimental spectrum found. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 200 and an M+2 peak at m/z 202 of similar intensity, which is characteristic of a monobrominated compound. |
Experimental Protocols: Synthesis of this compound
The primary route for the synthesis of this compound is through the electrophilic bromination of 3-hydroxybenzaldehyde (B18108). Below are two detailed experimental protocols adapted from the literature.
Protocol 1: Bromination in Acetic Acid with Iron Powder
This protocol describes a common method for the bromination of 3-hydroxybenzaldehyde.
Materials:
-
3-hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate
-
Acetic acid
-
Bromine
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in acetic acid (40 mL).
-
Warm the suspension until a clear solution is formed, then cool to room temperature.
-
Slowly add a solution of bromine (10 mL) in glacial acetic acid dropwise over 15 minutes.
-
Stir the reaction mixture for an additional 2 hours at room temperature.
-
Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the residue from dichloromethane to yield this compound.[4]
Protocol 2: Alternative Bromination and Purification
This protocol provides a variation in the work-up and purification procedure.
Materials:
-
3-hydroxybenzaldehyde
-
Sodium acetate (AcONa)
-
Iron powder
-
Bromine (Br₂)
-
Acetic acid (AcOH)
-
Ethyl acetate
-
Saturated aqueous Na₂S₂O₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred suspension of 3-hydroxybenzaldehyde (4.88 g, 40.0 mmol), sodium acetate (6.56 g, 80.0 mmol), and iron powder (167 mg, 3.00 mmol) in acetic acid (36 mL), add a solution of bromine (7.35 g, 46.0 mmol) in acetic acid (8 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 5 hours under an inert atmosphere.
-
Filter the reaction mixture through Celite® using ethyl acetate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous Na₂S₂O₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography (hexane-ethyl acetate) to afford this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound from 3-hydroxybenzaldehyde.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its utility is primarily demonstrated in the construction of heterocyclic systems and as a scaffold for further functionalization.
Precursor to Antimalarial Agents
A significant application of this compound is its use as a reactant in the preparation of a class of benzoxaboroles, which have been investigated as potent antimalarial agents.[4] The unique arrangement of the bromo and hydroxyl groups allows for specific cyclization reactions to form the core benzoxaborole structure.
Potential in Cancer Research
While direct biological activity data for this compound is limited, its derivatives are of interest in oncology. Substituted benzaldehydes are known to be precursors for compounds with potential anti-cancer properties. For instance, some derivatives have been shown to inhibit the growth of cancer cells and may act on pathways related to angiogenesis by inhibiting nitric oxide production.[3]
Building Block for Novel Compounds
The reactivity of the aldehyde, hydroxyl, and bromo functionalities makes this compound a versatile building block in synthetic organic chemistry. The aldehyde can undergo condensation reactions to form Schiff bases and other imine derivatives. The hydroxyl group can be alkylated or acylated, and the bromo substituent can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce further complexity into the molecular structure. These reactions open avenues for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound is a valuable and versatile intermediate for chemical synthesis, particularly in the realm of medicinal chemistry. While a complete experimental dataset for all its physicochemical and spectroscopic properties is not yet available in the public domain, the existing information on its synthesis and reactivity provides a solid foundation for its use in research and development. Its demonstrated role as a precursor to antimalarial compounds highlights its potential in the development of new therapeutic agents. Further exploration of the reactivity of this compound and the biological activities of its derivatives is warranted to fully exploit its potential in drug discovery. This guide serves as a foundational resource for researchers looking to utilize this compound in their synthetic and medicinal chemistry endeavors.
References
Methodological & Application
Synthesis of 2-Bromo-3-hydroxybenzaldehyde from m-hydroxybenzaldehyde
Application Note: Synthesis of 2-Bromo-3-hydroxybenzaldehyde
Topic: A Detailed Protocol for the Regioselective Bromination of m-Hydroxybenzaldehyde Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable substituted aromatic aldehyde used as a precursor in the synthesis of various pharmaceutical and bioactive molecules. Its synthesis typically involves the electrophilic aromatic substitution of m-hydroxybenzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and formyl (-CHO) groups on the benzene (B151609) ring. The hydroxyl group is an activating ortho-, para-director, while the formyl group is a deactivating meta-director. Consequently, the bromination can lead to a mixture of isomers.[1] This protocol details a specific method for the synthesis of this compound using bromine in acetic acid, catalyzed by iron powder.[2]
Reaction Scheme
The overall chemical transformation is the bromination of m-hydroxybenzaldehyde at the position ortho to the hydroxyl group and meta to the formyl group.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of this compound.[2]
Materials:
-
m-Hydroxybenzaldehyde (C₇H₆O₂)
-
Iron powder (Fe)
-
Sodium acetate (B1210297) (NaOAc)
-
Glacial acetic acid (CH₃COOH)
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 3-hydroxybenzaldehyde (B18108) (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid (40 mL).[2]
-
Dissolution: Gently warm the suspension with stirring until a clear solution is formed.[1]
-
Cooling: Cool the solution to room temperature.[2]
-
Bromination: Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise to the mixture over 15 minutes using a dropping funnel.[2]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.[2]
-
Quenching and Extraction: Pour the reaction mixture into ice water and extract the product with dichloromethane (3 x 50 mL).[2]
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[2]
-
Purification: Recrystallize the resulting residue from dichloromethane to yield the pure this compound.[2]
Data Presentation
Quantitative data related to the reactants, product, and experimental outcomes are summarized below.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| m-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 100-83-4 |
| This compound | C₇H₅BrO₂ | 201.02 | 196081-71-7[2] |
Table 2: Summary of Experimental Parameters and Results
| Parameter | Value | Reference |
| Mass of m-Hydroxybenzaldehyde | 5 g (0.04 mol) | [2] |
| Mass of Iron Powder | 172 mg (3 mmol) | [2] |
| Mass of Sodium Acetate | 6.72 g (0.08 mol) | [2] |
| Reaction Time | 2 hours | [2] |
| Product Yield | 2.3 g (28%) | [2] |
| Appearance | Solid | [2] |
Table 3: ¹H NMR Spectroscopic Data for this compound
The product was characterized by ¹H NMR spectroscopy.[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.30 | Singlet (s) | 1H | Aldehyde (-CHO) |
| 7.54-7.51 | Multiplet (m) | 1H | Aromatic (Ar-H) |
| 7.39-7.35 | Multiplet (m) | 1H | Aromatic (Ar-H) |
| 7.31-7.27 | Multiplet (m) | 1H | Aromatic (Ar-H) |
| 5.90 | Singlet (s) | 1H | Hydroxyl (-OH) |
| Solvent: DMSO-d₆, Frequency: 400 MHz[2] |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Discussion
The bromination of 3-hydroxybenzaldehyde can yield other isomers, notably 2-bromo-5-hydroxybenzaldehyde.[3] The conditions outlined in this protocol, particularly the use of an iron catalyst in acetic acid, are intended to favor the formation of the 2-bromo-3-hydroxy isomer.[1][2] The reported yield of 28% suggests that the formation of side products or incomplete reaction may occur.[2] Therefore, careful purification of the crude product by recrystallization is crucial to isolate the desired compound. The identity and purity of the final product should be confirmed using appropriate analytical techniques, such as NMR spectroscopy and melting point analysis.
Safety Precautions
-
Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Always exercise caution when heating organic solvents.
References
Application Notes and Protocols for the Bromination of 3-Hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the bromination of 3-hydroxybenzaldehyde (B18108), a key reaction in the synthesis of valuable intermediates for pharmaceuticals and other bioactive molecules. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions, leading to the formation of different isomers. This application note focuses on the synthesis of two major products: 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde (B121625).
Introduction
The bromination of 3-hydroxybenzaldehyde is a classic example of electrophilic aromatic substitution on a disubstituted benzene (B151609) ring. The outcome of the reaction is directed by the electronic properties of the hydroxyl (-OH) and formyl (-CHO) groups. The hydroxyl group is an activating ortho-, para-director, while the formyl group is a deactivating meta-director. Consequently, the reaction can yield a mixture of isomers, with the reaction conditions playing a critical role in the selective synthesis of a desired product.[1] Careful control of reagents and reaction parameters allows for the targeted synthesis of specific brominated 3-hydroxybenzaldehyde derivatives.
Data Presentation
The following table summarizes quantitative data for the synthesis of this compound and 2-bromo-5-hydroxybenzaldehyde under different experimental conditions.
| Target Product | Brominating Agent | Solvent | Catalyst/Additive | Reaction Time | Temperature | Yield (%) |
| This compound | Bromine | Acetic Acid | Iron powder, Sodium acetate (B1210297) | 2 hours | Room Temperature | 28 |
| This compound | Bromine | Acetic Acid | Iron powder, Sodium acetate | 5 hours | Room Temperature | 44 |
| 2-bromo-5-hydroxybenzaldehyde | Bromine | Dichloromethane (B109758) | None | Overnight | 35°C | 63 |
| 2-bromo-5-hydroxybenzaldehyde | Boron tribromide (demethylation) | Dichloromethane | None | 3 hours | 25°C | 90.9 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of this compound from 3-hydroxybenzaldehyde using bromine in acetic acid.[1][2]
Materials:
-
3-hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate
-
Glacial acetic acid
-
Bromine
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Heating mantle or water bath
-
Apparatus for extraction (separatory funnel)
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, suspend 5 g (0.04 mol) of 3-hydroxybenzaldehyde, 172 mg (3 mmol) of iron powder, and 6.72 g (0.08 mol) of sodium acetate in 40 mL of acetic acid.[2]
-
Gently warm the suspension until a clear solution is formed.[1]
-
Cool the solution to room temperature.
-
Slowly add a solution of bromine in 10 mL of glacial acetic acid dropwise to the mixture over a period of 15 minutes.[2]
-
After the addition is complete, continue to stir the reaction mixture for 2 to 5 hours.
-
Upon completion of the reaction, pour the mixture into ice water.
-
Extract the product with dichloromethane (3 x 50 mL).[2]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the residue from dichloromethane to obtain the purified this compound.[2]
Protocol 2: Synthesis of 2-bromo-5-hydroxybenzaldehyde
This protocol describes the synthesis of 2-bromo-5-hydroxybenzaldehyde via direct bromination of 3-hydroxybenzaldehyde in dichloromethane.[3]
Materials:
-
3-hydroxybenzaldehyde
-
Dichloromethane (CH2Cl2)
-
Bromine
-
n-heptane
Equipment:
-
Four-necked, round-bottomed flask (5 L)
-
Overhead stirrer
-
Temperature probe
-
Dosing funnel
-
Condenser tube
-
Brinell funnel
-
Vacuum drying apparatus
Procedure:
-
Suspend 120 g (0.98 mol) of 3-hydroxybenzaldehyde in 2400 mL of dichloromethane in a 5 L four-necked, round-bottomed flask.
-
Heat the mixture to 35-40 °C to completely dissolve the starting material.[3]
-
Slowly add 52 mL (1.0 mol) of bromine dropwise through the addition funnel, maintaining the reaction temperature between 35-38°C.[3]
-
After the addition, stir the reaction mixture at 35 °C overnight.[3]
-
Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour at this temperature.[3]
-
Collect the precipitated solid by filtration through a Brinell funnel.
-
Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.[3]
-
Dry the resulting solid under vacuum at room temperature to yield 2-bromo-5-hydroxybenzaldehyde.[3]
Visualizations
Signaling Pathways and Logical Relationships
The regioselectivity of the bromination of 3-hydroxybenzaldehyde is governed by the directing effects of the hydroxyl and formyl substituents on the aromatic ring. The hydroxyl group is an ortho-, para-director, while the formyl group is a meta-director. The interplay of these effects determines the position of bromination.
Caption: Directing effects in the bromination of 3-hydroxybenzaldehyde.
Experimental Workflows
Caption: Workflow for the synthesis of this compound.
References
Reaction mechanism for 2-Bromo-3-hydroxybenzaldehyde synthesis
An in-depth guide to the synthesis of 2-Bromo-3-hydroxybenzaldehyde, a valuable intermediate in pharmaceutical and fine chemical synthesis. This document outlines the underlying reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data for researchers and professionals in drug development.
Application Notes
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis of this compound is primarily achieved through the direct bromination of 3-hydroxybenzaldehyde (B18108). This reaction is a classic example of electrophilic aromatic substitution, where an electrophile (in this case, a bromine cation or a polarized bromine molecule) attacks the electron-rich benzene (B151609) ring.
The regioselectivity of the reaction is governed by the two substituents already present on the ring: the hydroxyl (-OH) group and the formyl (-CHO) group.
-
Hydroxyl (-OH) Group: This is a strongly activating group and an ortho, para-director. It increases the electron density of the aromatic ring, particularly at the positions ortho (C2, C4) and para (C6) to itself, making these sites more susceptible to electrophilic attack.
-
Formyl (-CHO) Group: This is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles.
The directing effects of the powerful activating -OH group dominate the reaction. Therefore, the incoming bromine electrophile is directed to the positions ortho and para to the hydroxyl group. The C2 position is ortho to the -OH group and meta to the -CHO group, making it a favorable site for substitution.[1] While other isomers like 2-bromo-5-hydroxybenzaldehyde (B121625) can also form, the specific conditions outlined in the protocol below favor the formation of the desired this compound.[2]
Reaction Mechanism Workflow
The diagram below illustrates the key steps in the electrophilic bromination of 3-hydroxybenzaldehyde.
Caption: Workflow of the electrophilic bromination mechanism.
Experimental Protocol
This protocol is adapted from established laboratory procedures for the synthesis of this compound.[3]
Materials and Equipment:
-
500 mL three-necked flask
-
Stirring apparatus
-
Dropping funnel
-
Heating mantle and thermometer
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
3-hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate (B1210297)
-
Glacial acetic acid
-
Bromine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: To a 500 mL three-necked flask, add 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol). Add 40 mL of glacial acetic acid to suspend the solids.
-
Dissolution: Gently warm the suspension with stirring until a clear solution is formed.
-
Cooling: Cool the solution to room temperature.
-
Bromine Addition: Prepare a solution of bromine in 10 mL of glacial acetic acid. Slowly add this bromine solution dropwise to the reaction mixture over a period of 15 minutes.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into a beaker containing ice water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Work-up: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. Recrystallize the resulting residue from dichloromethane to yield the pure this compound product.[3]
Quantitative Data Summary
The following table summarizes the quantitative parameters for the synthesis protocol.
| Parameter | Value | Moles / Molar Ratio | Reference |
| Starting Material | |||
| 3-Hydroxybenzaldehyde | 5 g | 0.04 mol (1.0 eq) | [3] |
| Reagents | |||
| Bromine | ~2.3 mL (in 10 mL AcOH) | ~0.046 mol (1.15 eq) | [3] |
| Iron Powder (Catalyst) | 172 mg | 3 mmol (0.075 eq) | [3] |
| Sodium Acetate | 6.72 g | 0.08 mol (2.0 eq) | [3] |
| Glacial Acetic Acid (Solvent) | 40 mL + 10 mL | - | [3] |
| Reaction Conditions | |||
| Temperature | Room Temperature (~20 °C) | - | [3] |
| Reaction Time | ~2.25 hours | - | [3] |
| Outcome | |||
| Product Yield | 2.3 g | 28% | [3] |
| Alternate Reported Yield | - | 44% | [3] |
Process Flow Diagram
This diagram outlines the complete experimental workflow from setup to final product isolation.
Caption: Step-by-step experimental workflow for synthesis.
References
Purifying 2-Bromo-3-hydroxybenzaldehyde: A Guide for Researchers
Application Notes and Protocols for the Purification of 2-Bromo-3-hydroxybenzaldehyde, a Key Intermediate in Pharmaceutical Synthesis
For researchers, scientists, and professionals engaged in drug development, the purity of chemical intermediates is paramount. This compound, a crucial building block in the synthesis of a variety of pharmaceutical compounds, often requires rigorous purification to remove byproducts and unreacted starting materials. This document provides detailed application notes and protocols for the most common purification techniques for this compound: recrystallization and column chromatography.
Introduction
This compound is typically synthesized via the bromination of 3-hydroxybenzaldehyde (B18108). This reaction can lead to the formation of several impurities, the most common being the starting material itself, the isomeric 2-bromo-5-hydroxybenzaldehyde (B121625), and potentially polybrominated species. The presence of these impurities can significantly impact the outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Therefore, effective purification is a critical step in its preparation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₅BrO₂ |
| Molecular Weight | 201.02 g/mol [1][2] |
| Appearance | Solid |
| CAS Number | 196081-71-7[1][2] |
Purification Strategies
The two primary methods for purifying this compound are recrystallization and silica (B1680970) gel column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.
Protocol: Recrystallization from Dichloromethane (B109758)
This protocol is based on a reported synthesis of this compound where recrystallization was employed as the final purification step.[3]
Materials:
-
Crude this compound
-
Dichloromethane (CH₂Cl₂)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of dichloromethane and gently heat the mixture while stirring until the solid completely dissolves. Avoid adding excessive solvent to maximize the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold dichloromethane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Expected Outcome:
Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful for separating isomeric impurities that may have similar solubilities, making recrystallization less effective.
Protocol: Column Chromatography on Silica Gel
This protocol is a general procedure adapted from the purification of a closely related isomer, 2-bromo-5-hydroxybenzaldehyde, and common practices in organic synthesis.[4] The optimal eluent composition may need to be determined by thin-layer chromatography (TLC) prior to running the column.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system should provide a good separation between this compound and its impurities, with the target compound having an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a higher ratio of hexane to ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles. Add a layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the determined solvent system.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
-
Fraction Collection: Collect the eluent in small fractions using test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Illustrative Data for Column Chromatography:
The following table provides hypothetical, yet representative, data for the purification of a crude sample of this compound containing 3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde as impurities.
| Compound | Eluent System (Hexane:Ethyl Acetate) | Rf Value (Typical) | Elution Order |
| 3-Hydroxybenzaldehyde | 80:20 | 0.5 | 2 |
| 2-Bromo-5-hydroxybenzaldehyde | 80:20 | 0.4 | 3 |
| This compound | 80:20 | 0.3 | 4 |
| Polybrominated byproducts | 90:10 | <0.1 | 1 (or remains on baseline) |
Purity Analysis
The purity of this compound can be assessed using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative purity analysis and detection of impurities. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for method development.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities. Derivatization may be necessary to improve the chromatographic properties of the aldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify impurities if they are present in sufficient concentration.
Visualizing the Purification Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described purification techniques.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. This compound | C7H5BrO2 | CID 3714674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Recrystallization of 2-Bromo-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the purification of 2-Bromo-3-hydroxybenzaldehyde via recrystallization. The protocol is intended for use by qualified personnel in a laboratory setting.
Introduction
This compound is a valuable intermediate in organic synthesis, notably in the preparation of various pharmaceutical compounds. The purity of this reagent is crucial for the successful synthesis of downstream products. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, which leads to the formation of purified crystals as the solubility of the compound decreases.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₂ | [1] |
| Molecular Weight | 201.02 g/mol | [1] |
| Melting Point | 149-153 °C | [2] |
| Appearance | Solid | [2] |
Solvent Selection for Recrystallization
The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on documented synthesis procedures, dichloromethane (B109758) is a recommended solvent for the recrystallization of this compound.[3][4] For structurally similar compounds, other solvents and mixed solvent systems have been reported to be effective, which may be considered for optimization purposes.[5][6]
Qualitative Solubility Information:
| Solvent/System | Expected Solubility Behavior at Room Temperature | Expected Solubility Behavior at Elevated Temperature | Notes |
| Dichloromethane | Sparingly soluble to soluble | Highly soluble | Recommended solvent for recrystallization.[3][4] |
| Methanol | Potentially sparingly soluble | Potentially soluble | Commonly used for similar hydroxybenzaldehydes.[5] |
| Ethanol/Water | Potentially sparingly soluble | Potentially soluble | A mixed solvent system that can be optimized.[5] |
| Ethyl Acetate/Heptane | Potentially sparingly soluble | Potentially soluble | A mixed solvent system that can be optimized.[5] |
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound using recrystallization with dichloromethane.
Materials:
-
Crude this compound
-
Dichloromethane (CH₂Cl₂), reagent grade
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel (short stem)
-
Watch glass
-
Spatula
-
Ice bath
-
Drying oven or vacuum desiccator
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of dichloromethane to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add small portions of dichloromethane until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional, if insoluble impurities are present):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a short-stemmed glass funnel on the hot plate.
-
Place a piece of fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold dichloromethane.
-
Turn on the vacuum and swirl the flask containing the crystals to create a slurry.
-
Quickly pour the slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold dichloromethane to remove any remaining soluble impurities.
-
Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
-
Characterization:
-
Determine the melting point of the recrystallized product and compare it to the literature value (149-153 °C).[2] A sharp melting point range close to the literature value is an indication of high purity.
-
Calculate the percent recovery.
-
Visual Workflow
The following diagram illustrates the key steps in the recrystallization procedure.
Caption: Workflow for the recrystallization of this compound.
References
- 1. This compound | C7H5BrO2 | CID 3714674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 196081-71-7 this compound AKSci J94161 [aksci.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 196081-71-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Bromo-3-hydroxybenzaldehyde as a Versatile Reactant for the Synthesis of Novel Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-3-hydroxybenzaldehyde as a key starting material in the synthesis of potential antimalarial compounds. The protocols outlined below are representative methods based on established synthetic strategies for antimalarial drug discovery, including the preparation of chalcones and quinoline (B57606) derivatives. While direct antimalarial activity data for compounds synthesized specifically from this compound is an emerging area of research, the provided data for structurally related compounds underscore the potential of this reactant.
Introduction
The persistent challenge of drug resistance in Plasmodium species necessitates the continuous development of novel antimalarial agents with diverse mechanisms of action. Substituted benzaldehydes are valuable building blocks in medicinal chemistry, serving as precursors for various heterocyclic compounds with demonstrated biological activities. This compound, with its unique substitution pattern, offers a strategic starting point for creating new chemical entities with potential antimalarial efficacy. The bromine and hydroxyl functionalities provide opportunities for further chemical modifications to explore structure-activity relationships (SAR).
Data Presentation: Antimalarial Activity of Benzaldehyde Derivatives
The following table summarizes the in vitro antimalarial activity of various compounds synthesized using substituted benzaldehydes, demonstrating the potential for this class of reactants. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting parasite growth.
| Compound Class | Specific Derivative | Parasite Strain | IC50 (µg/mL) | Reference |
| Dihydropyrimidines with Quinolinyl Residues | Compound 4b | Plasmodium falciparum | 0.014 - 5.87 | [1] |
| Dihydropyrimidines with Quinolinyl Residues | Compound 4g | Plasmodium falciparum | 0.014 - 5.87 | [1] |
| Dihydropyrimidines with Quinolinyl Residues | Compound 4i | Plasmodium falciparum | 0.014 - 5.87 | [1] |
| 1,3,4-Oxadiazole with Quinolinyl Residue | Compound 12 | Plasmodium falciparum | 0.014 - 5.87 | [1] |
| Moderately Active Quinoline Derivatives | Compounds 4a, 4c, 4f, 4h, 4j, 6a, 7a,b, 8a,b, 10, 11 | Plasmodium falciparum | 0.5 - 5 | [1] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of potential antimalarial agents using this compound as a key reactant.
Protocol 1: Synthesis of a Chalcone (B49325) Derivative
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a well-established class of compounds with promising antimalarial activity.[2] This protocol describes a Claisen-Schmidt condensation reaction.
Objective: To synthesize a chalcone derivative from this compound and a substituted acetophenone.
Materials:
-
This compound
-
4-Aminoacetophenone (or other substituted acetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (B78521) (NaOH) solution (e.g., 40%)
-
Hydrochloric Acid (HCl), concentrated
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and 4-aminoacetophenone (1 equivalent) in ethanol.
-
Reaction Initiation: Cool the flask in an ice bath and slowly add an aqueous solution of sodium hydroxide dropwise with continuous stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture by adding concentrated HCl dropwise until the chalcone product precipitates out.
-
Isolation and Purification: Filter the solid precipitate using a Buchner funnel and wash thoroughly with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Characterization: The structure of the synthesized chalcone should be confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Protocol 2: Synthesis of a 2-Arylvinylquinoline Derivative
Quinolines are a cornerstone of antimalarial drug therapy. This protocol outlines a potential pathway for synthesizing a 2-arylvinylquinoline derivative.
Objective: To synthesize a 2-arylvinylquinoline from this compound and a suitable quinoline precursor.
Materials:
-
This compound
-
A suitable 2-methylquinoline (B7769805) derivative (e.g., 6-chloro-2-methylquinoline)
-
p-Toluenesulfonamide (B41071) (p-TsNH2)
-
Xylene
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-methylquinoline derivative (1 equivalent), this compound (1 equivalent), and a catalytic amount of p-toluenesulfonamide in xylene.
-
Reflux: Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for several hours (e.g., 12 hours).[3]
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the xylene under reduced pressure.
-
Purification: The crude residue can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the desired (E)-styrylquinoline product.
-
Characterization: The final product should be characterized by spectroscopic techniques (NMR, Mass Spectrometry) to confirm its structure.
Visualizations
Logical Workflow for Antimalarial Agent Development
The following diagram illustrates the logical progression from starting material to a potential antimalarial drug candidate.
Caption: Logical workflow for antimalarial drug discovery.
Generalized Synthetic Pathway
This diagram shows a generalized synthetic scheme for producing antimalarial agents from this compound.
Caption: Generalized synthesis of potential antimalarials.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel antimalarial drug candidates. The representative protocols and supporting data provided herein offer a solid foundation for researchers to explore the synthesis of new chalcone and quinoline derivatives. Further investigation into the antimalarial activity and mechanism of action of compounds derived from this compound is warranted and could lead to the discovery of new and effective treatments for malaria.
References
- 1. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents | MDPI [mdpi.com]
- 2. Design, synthesis and biological evaluation of several aromatic substituted chalcones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Benzoxaboroles from 2-Bromo-3-hydroxybenzaldehyde: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of benzoxaboroles, a class of compounds with significant therapeutic potential, using 2-bromo-3-hydroxybenzaldehyde as a key starting material. This guide outlines a strategic synthetic approach, including protecting group strategies and a one-pot borylation and cyclization method, to afford the desired benzoxaborole scaffold.
Benzoxaboroles are bicyclic organoboron compounds that have emerged as a privileged scaffold in medicinal chemistry. Their unique ability to form reversible covalent bonds with biological nucleophiles has led to the development of novel therapeutics. Notably, two FDA-approved drugs, the antifungal Tavaborole and the anti-inflammatory Crisaborole, feature the benzoxaborole core, highlighting the clinical significance of this compound class. Benzoxaboroles have demonstrated a broad range of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The synthesis of diverse benzoxaborole derivatives is crucial for the exploration of their therapeutic potential and the development of new drug candidates.
The use of this compound as a starting material offers a versatile entry point for the synthesis of various substituted benzoxaboroles. The synthetic strategy typically involves a palladium-catalyzed Miyaura borylation of the aryl bromide, followed by an intramolecular cyclization to form the characteristic oxaborole ring. Due to the presence of reactive hydroxyl and aldehyde functionalities in the starting material, a protecting group strategy is often necessary to prevent unwanted side reactions.
Experimental Protocols
This section details the experimental procedures for the synthesis of a representative benzoxaborole from this compound. The synthesis involves a two-step process: (1) protection of the hydroxyl and aldehyde groups, and (2) a one-pot Miyaura borylation and cyclization.
Protocol 1: Protection of this compound
To prevent interference from the acidic hydroxyl proton and the electrophilic aldehyde during the borylation reaction, both functional groups are protected. The hydroxyl group can be protected as a methyl ether, and the aldehyde as a diethyl acetal (B89532).
Materials:
-
This compound
-
Dimethyl sulfate (B86663) (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Triethyl orthoformate
-
Ethanol (absolute)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Hydroxyl Protection (Methylation):
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add dimethyl sulfate (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic layer to obtain 2-bromo-3-methoxybenzaldehyde (B1279745).
-
-
Aldehyde Protection (Acetal Formation):
-
To a solution of 2-bromo-3-methoxybenzaldehyde (1.0 eq) in absolute ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of ammonium chloride.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to yield 2-bromo-1-(diethoxymethyl)-3-methoxybenzene.
-
Protocol 2: One-Pot Miyaura Borylation and Deprotection-Cyclization
This one-pot procedure combines the palladium-catalyzed borylation of the protected aryl bromide with an in-situ deprotection and cyclization to form the benzoxaborole.
Materials:
-
2-bromo-1-(diethoxymethyl)-3-methoxybenzene (from Protocol 1)
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl, aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Miyaura Borylation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromo-1-(diethoxymethyl)-3-methoxybenzene (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq) in anhydrous 1,4-dioxane.
-
Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) to the mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
-
Deprotection and Cyclization:
-
After completion of the borylation, cool the reaction mixture to room temperature.
-
Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) to the reaction mixture.
-
Stir vigorously at room temperature for 2-4 hours to facilitate the deprotection of the acetal and ether, and subsequent cyclization.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 7-methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the key steps in the synthesis of benzoxaboroles from this compound. Note that yields are representative and can vary based on reaction scale and optimization.
Table 1: Reaction Conditions for Protection of this compound
| Step | Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Methyl Ether (for -OH) | DMS, K₂CO₃ | Acetone | Reflux | 4-6 | 85-95 |
| 2 | Diethyl Acetal (for -CHO) | Triethyl orthoformate, NH₄Cl | Ethanol | Room Temp. | 12-16 | 90-98 |
Table 2: Reaction Conditions for One-Pot Miyaura Borylation and Cyclization
| Parameter | Condition |
| Starting Material | 2-bromo-1-(diethoxymethyl)-3-methoxybenzene |
| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | Pd(OAc)₂ |
| Ligand | PPh₃ |
| Base | KOAc |
| Solvent | 1,4-Dioxane |
| Borylation Temperature | 80-90 °C |
| Borylation Time | 12-24 h |
| Deprotection/Cyclization Reagent | Aqueous HCl |
| Typical Overall Yield | 60-75% |
Visualizations
Synthetic Workflow
The overall synthetic strategy for the preparation of benzoxaboroles from this compound is depicted in the following workflow diagram.
References
Application Notes and Protocols for Chemical Reactions Involving the Aldehyde Group of 2-Bromo-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key chemical reactions involving the aldehyde functional group of 2-Bromo-3-hydroxybenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to the presence of reactive hydroxyl, bromo, and aldehyde moieties, allowing for a wide range of chemical transformations. The following sections detail experimental protocols for oxidation, reduction, Wittig reaction, Knoevenagel condensation, and Schiff base formation, complete with quantitative data and reaction diagrams.
Oxidation of this compound
The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2-Bromo-3-hydroxybenzoic acid. This transformation is a fundamental step in the synthesis of various esters and amides with potential pharmaceutical applications. A common and effective oxidizing agent for this purpose is potassium permanganate (B83412).
Experimental Protocol: Oxidation with Potassium Permanganate
This protocol is adapted from general procedures for the oxidation of substituted benzaldehydes.[1][2]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Toluene (B28343) or Ethyl acetate
-
Phase transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
10% Sodium bicarbonate solution
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (0.1 mol) and a catalytic amount of TBAB (0.01 mol) in 50 mL of toluene or ethyl acetate.
-
To this solution, add a solution of potassium permanganate (0.5 mol) in 50 mL of water.
-
Stir the biphasic mixture vigorously at room temperature for 30 minutes.
-
After the reaction is complete (monitored by TLC), extract the organic layer three times with diethyl ether.
-
Combine the organic extracts and extract the product into the aqueous phase using 10% sodium bicarbonate solution.
-
Separate the aqueous layer and acidify it with concentrated HCl to precipitate the 2-Bromo-3-hydroxybenzoic acid.
-
Filter the solid product, wash with cold water, and dry.
Quantitative Data
| Product | Reagent | Solvent | Yield (%) | Melting Point (°C) | Reference |
| 2-Bromo-3-hydroxybenzoic acid | KMnO₄ | Toluene/Water | >90 (expected) | 203 | [2] |
Note: The yield is an expected value based on similar reactions with substituted benzaldehydes.
Reduction of this compound
The reduction of the aldehyde group in this compound to a primary alcohol, (2-Bromo-3-hydroxyphenyl)methanol, is a key step in the synthesis of various benzyl (B1604629) derivatives. Sodium borohydride (B1222165) is a mild and selective reducing agent suitable for this transformation.
Experimental Protocol: Reduction with Sodium Borohydride
This protocol is based on general procedures for the reduction of aldehydes.[3][4][5]
Materials:
-
This compound
-
Methanol (B129727) or Ethanol (95%)
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane (B109758) or Diethyl ether
Procedure:
-
In a flask, dissolve this compound (1 mmol) in 10 mL of methanol or 95% ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.2 mmol) in small portions to the cooled solution while stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0°C.
-
Extract the product with dichloromethane or diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Quantitative Data
| Product | Reagent | Solvent | Yield (%) | Spectroscopic Data |
| (2-Bromo-3-hydroxyphenyl)methanol | NaBH₄ | Methanol | High (expected) | ¹H NMR (CDCl₃, δ): ~4.7 (s, 2H, -CH₂OH), ~6.8-7.4 (m, 3H, Ar-H) |
Note: The yield is an expected value. Spectroscopic data are estimations based on similar compounds.
References
Application Notes: Synthesis and Therapeutic Potential of 2-Bromo-3-hydroxybenzaldehyde Derivatives
Introduction
2-Bromo-3-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material in the synthesis of a wide array of heterocyclic and non-heterocyclic compounds.[1][2] Its structure, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and a bromine atom suitable for cross-coupling reactions, makes it an attractive scaffold for medicinal chemists and drug development professionals. The strategic placement of these functional groups allows for the synthesis of diverse derivatives, including Schiff bases, chalcones, and ethers, many of which exhibit significant pharmacological potential. These derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a valuable building block in the discovery of novel therapeutic agents.[3][4][5]
Key Derivative Classes and Applications
-
Schiff Bases: Formed by the condensation of the aldehyde group with primary amines, Schiff bases (containing an azomethine group, -C=N-) derived from substituted hydroxybenzaldehydes are widely investigated for their biological activities.[3] The presence of the bromo and hydroxyl moieties on the benzaldehyde (B42025) ring can enhance the antimicrobial and anticancer efficacy of the resulting compounds.[3] These derivatives and their metal complexes are known to possess a broad spectrum of pharmacological effects.[3]
-
Chalcones: These compounds, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are synthesized via the Claisen-Schmidt condensation between this compound and an appropriate acetophenone (B1666503).[6] Chalcones are a prominent class of compounds in the flavonoid family and are recognized for their extensive biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The bromine atom can also serve as a handle for further structural modifications through cross-coupling reactions, enabling the generation of diverse compound libraries for biological screening.[7]
-
Ether Derivatives: The hydroxyl group of this compound can be readily alkylated, for instance, through Williamson ether synthesis, to produce various ether derivatives.[8][9] This modification alters the lipophilicity and hydrogen bonding capability of the molecule, which can significantly influence its biological activity and pharmacokinetic properties.
Biological Significance and Potential Mechanisms of Action
Derivatives of substituted hydroxybenzaldehydes have demonstrated promising activity against a range of pathogens and cancer cell lines.
-
Antimicrobial Activity: Schiff bases and chalcones incorporating a bromo-hydroxy-phenyl moiety have shown efficacy against various bacterial and fungal strains.[3][10] The lipophilicity and the presence of the azomethine group in Schiff bases are believed to contribute to their antimicrobial action.[8] Dihydroxybenzaldehyde derivatives have shown antimicrobial activity against strains like Staphylococcus aureus, a common cause of bovine mastitis.[11]
-
Anticancer Activity: Certain Schiff base derivatives of hydroxybenzaldehydes are reported to induce apoptosis in cancer cells.[12] While the precise mechanisms for this compound derivatives require further investigation, a potential target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][12] This pathway is crucial for cell proliferation and survival, and its modulation can trigger programmed cell death in cancer cells.[12]
Experimental Protocols and Data
This section provides detailed protocols for the synthesis of key derivatives from this compound and presents representative data in a structured format.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the condensation reaction between this compound and a primary amine.
Methodology
-
Dissolution: Dissolve this compound (1.0 mmol) in 15 mL of ethanol (B145695) in a round-bottom flask.
-
Addition of Amine: Add an equimolar amount (1.0 mmol) of the desired primary amine to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure Schiff base.
-
Characterization: Dry the purified product and characterize it using standard analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.[3]
Protocol 2: Synthesis of Chalcone (B49325) Derivatives (Claisen-Schmidt Condensation)
This protocol details the base-catalyzed synthesis of chalcones from this compound and a substituted acetophenone.[13]
Methodology
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol) and an appropriately substituted acetophenone (10 mmol) in 10-15 mL of rectified spirit.[13]
-
Base Addition: Cool the flask in a water bath maintained at 20-25°C. Add 10 mL of a 10% aqueous sodium hydroxide (B78521) solution dropwise to the reaction mixture while stirring vigorously for approximately 30 minutes.[13]
-
Reaction: Continue vigorous stirring for 4-5 hours at the same temperature. The formation of a precipitate indicates product formation.[13]
-
Neutralization: After the reaction period, neutralize the mixture with dilute HCl until the pH is acidic, leading to further precipitation of the crude chalcone.[13]
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Air-dry the crude product and recrystallize it from rectified spirit. Further purification can be achieved by column chromatography on silica (B1680970) gel if required.[13]
-
Characterization: Characterize the purified chalcone by determining its melting point and recording its IR, ¹H-NMR, and mass spectra.[13][14]
Protocol 3: Synthesis of O-Alkylated Ether Derivatives (Williamson Ether Synthesis)
This protocol outlines the synthesis of ether derivatives via the reaction of the hydroxyl group with an alkyl halide.[9]
Methodology
-
Reactant Mixture: To a solution of this compound (1.0 eq.) in 10 mL of dimethylformamide (DMF), add potassium carbonate (1.5 eq.).[9]
-
Addition of Alkyl Halide: Add the desired alkyl halide (e.g., benzyl (B1604629) bromide) (1.0 eq.) to the suspension.[9]
-
Reaction: Stir the resulting solution overnight at 70°C. Monitor the reaction by TLC.[9]
-
Work-up: After the reaction is complete, reduce the volume of DMF by evaporation under vacuum. Add 20 mL of water to the residue to precipitate the product.[9]
-
Isolation: Filter the precipitate, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to afford the pure ether derivative.[9]
-
Characterization: Confirm the structure of the final product using melting point, FT-IR, NMR, and mass spectrometry.
Quantitative Data Summary
The following tables summarize representative data for derivatives synthesized from substituted hydroxybenzaldehydes, analogous to those prepared from this compound.
Table 1: Physicochemical and Yield Data for Representative Derivatives
| Derivative Class | Example Compound Name | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Chalcone | (E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 30% | 265-268 | [14] |
| Chalcone | (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 88% | 197-199 | [14] |
| Ether | 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde | 86% | 77-80 | [9] |
| Schiff Base | N,N'-bis(2-bromo-5-hydroxybenzylidene)ethane-1,2-diamine | - | >250 |[3] |
Table 2: Spectroscopic Data for a Representative Chalcone Derivative (Example: 1-(p-bromophenyl)-3-(p-hydroxyphenyl)prop-2-en-1-one)[13][14]
| Spectroscopic Method | Key Signals / Peaks |
|---|---|
| IR (KBr, cm⁻¹) | 1650 (C=O), 1590, 1548 (C=C), 1365 (Ar-OH), 654 (C-Br) |
| ¹H-NMR (CDCl₃, δ ppm) | 8.92 (1H, s, -OH), 7.76-7.12 (2H, d, -CH=CH-), 7.72-6.56 (8H, m, Ar-H) |
| Mass Spec (EI, m/z) | 301.99 [M⁺] |
Table 3: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)
| Compound Class | Organism | MIC (mg/mL) | Reference |
|---|---|---|---|
| Salicylanilide Derivative | Fusarium oxysporum | 0.3 - 5.0 | [5] |
| Dihydroxybenzaldehyde | S. aureus (Bovine Mastitis) | MIC₅₀ = 0.5 | [11] |
| Bromo-nitrochalcone | E. coli ATCC 25922 | - |[10] |
Note: Data presented are for analogous compounds and serve as representative examples.
Visualizations: Workflows and Pathways
Diagrams
Caption: General workflow for synthesis and biological evaluation.
Caption: Experimental workflow for Schiff base synthesis.
Caption: Experimental workflow for Chalcone synthesis.
Caption: Potential MAPK signaling pathway for anticancer activity.
References
- 1. This compound | C7H5BrO2 | CID 3714674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rjlbpcs.com [rjlbpcs.com]
Application Notes and Protocols for High-Purity 2-Bromo-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive information on the procurement, synthesis, and potential applications of high-purity 2-Bromo-3-hydroxybenzaldehyde (CAS No. 196081-71-7) in the field of drug discovery and development. This document includes a list of commercial suppliers, a detailed synthesis protocol, and representative experimental procedures for its utilization as a versatile chemical scaffold.
Sourcing and Procurement of this compound
High-purity this compound is available from several reputable chemical suppliers. When purchasing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its purity and identity.
| Supplier | Purity | CAS Number | Additional Information |
| --INVALID-LINK-- | 95% | 196081-71-7 | Products are for research and development use only.[1] |
| --INVALID-LINK-- | --- | 196081-71-7 | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. Classified as a Dangerous Good for transport.[2] |
| --INVALID-LINK-- | --- | 196081-71-7 | Mentioned to have anti-cancer properties.[3] |
| --INVALID-LINK-- | 98% | 196081-71-7 | --- |
| --INVALID-LINK-- | min 98% | 196081-71-7 | For professional manufacturing, research laboratories and industrial or commercial usage only. |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₅BrO₂ |
| Molecular Weight | 201.02 g/mol [4] |
| Appearance | Solid |
| CAS Number | 196081-71-7[4] |
Synthesis of this compound
This compound can be synthesized from 3-hydroxybenzaldehyde (B18108) via electrophilic bromination. The following protocol is adapted from literature procedures.[5][6]
Experimental Protocol: Bromination of 3-hydroxybenzaldehyde
Materials:
-
3-hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate (B1210297)
-
Acetic acid
-
Bromine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in acetic acid (40 mL).
-
Warm the suspension until a clear solution is formed, then cool to room temperature.
-
Slowly add a solution of bromine (10 mL) in glacial acetic acid dropwise over 15 minutes.
-
Stir the reaction mixture for 2 hours at room temperature after the addition is complete.
-
Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the residue from dichloromethane to yield this compound.
Characterization: The product can be characterized by ¹H NMR spectroscopy. (400 MHz, DMSO-d₆): δ 10.30 (s, 1H), 7.54-7.51 (m, 1H), 7.39-7.35 (m, 1H), 7.31-7.27 (m, 1H), 5.90 (s, 1H).[5][6]
Applications in Drug Discovery
While this compound is a valuable building block, its direct application in marketed drugs is not as well-documented as its isomer, 2-bromo-5-hydroxybenzaldehyde, which is a key intermediate in the synthesis of the PDE4 inhibitor Crisaborole. However, the unique substitution pattern of this compound makes it a valuable scaffold for generating novel chemical entities. Its aldehyde functionality is a versatile handle for the synthesis of various derivatives, such as Schiff bases, which are known to possess a wide range of biological activities.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes the general synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).
Materials:
-
This compound
-
Aniline (B41778) (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 50 mL round bottom flask, dissolve this compound (0.01 mol) in 20 mL of absolute ethanol.
-
To this solution, add aniline (0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Potential Biological Targets and Signaling Pathways
Schiff bases derived from substituted salicylaldehydes have been reported to exhibit a variety of biological activities, including anticancer and antimicrobial effects. While the specific targets of derivatives of this compound require experimental validation, a plausible mechanism of action for anticancer activity could involve the induction of apoptosis through modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers. Some Schiff base compounds have been shown to induce apoptosis by activating pro-apoptotic proteins and inactivating anti-apoptotic proteins within this pathway.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein offer a foundation for researchers to explore the chemical space around this scaffold and to develop new drug candidates. Further investigation into the biological activities of its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Preparation Characterization and Biological Evaluation of Schiff-Base of Some Drug Substances - Volume 3, No. 3, September, 2014 - Journal of Medical and Bioengineering (JOMB) [jomb.org]
- 2. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-3-hydroxybenzaldehyde synthesis.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues that may be encountered during the experiment.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for a sufficient duration (e.g., 2-5 hours) after the addition of bromine.[1] |
| Suboptimal temperature control. | The reaction temperature can influence the outcome. While one protocol suggests cooling to room temperature before adding bromine[1][2], other bromination reactions benefit from maintaining a specific temperature range to minimize side products.[3] It is recommended to maintain consistent temperature control. | |
| Poor quality of reagents. | Use fresh, high-purity 3-hydroxybenzaldehyde (B18108), bromine, and anhydrous solvents. Ensure the acetic acid is glacial. | |
| Inefficient work-up and extraction. | Ensure the reaction mixture is poured into ice water to precipitate the product.[1] Use an appropriate solvent like dichloromethane (B109758) for extraction and perform multiple extractions to maximize recovery.[1] | |
| Formation of Isomeric Impurities | The hydroxyl and aldehyde groups direct electrophilic substitution to different positions. | The formation of isomers like 2-bromo-5-hydroxybenzaldehyde (B121625) is a known side reaction.[2][3][4] The use of iron powder as a catalyst is intended to favor the formation of the 2-bromo isomer.[2] Purification via column chromatography or recrystallization may be necessary to separate isomers.[3] |
| Formation of Di-brominated Byproducts | Excess bromine or harsh reaction conditions. | Use a controlled amount of bromine and add it dropwise to the reaction mixture to avoid localized high concentrations.[1][3] Harsh conditions can lead to di-bromination.[3] |
| Product is Impure After Initial Isolation | Presence of unreacted starting materials or side products. | Recrystallization is an effective method for purifying the solid product.[1][3] Column chromatography using silica (B1680970) gel can also be employed for purification.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a common method for the synthesis of this compound?
A common and documented method is the direct bromination of 3-hydroxybenzaldehyde using bromine in glacial acetic acid, with the presence of iron powder and sodium acetate (B1210297).[1][2]
Q2: What is the role of iron powder and sodium acetate in the reaction?
Iron powder acts as a Lewis acid catalyst, which polarizes the bromine molecule, increasing its electrophilicity and facilitating the substitution on the aromatic ring.[2] Sodium acetate acts as a base to control the acidity of the reaction mixture.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3] This will help determine the point at which the starting material has been consumed and the product has been formed, allowing you to determine the optimal reaction time.
Q4: What are the expected side products in this reaction?
The primary side products are isomers, such as 2-bromo-5-hydroxybenzaldehyde and 4-bromo-3-hydroxybenzaldehyde, due to the directing effects of the hydroxyl and aldehyde groups.[2][3][4] Di-brominated products can also form if reaction conditions are not carefully controlled.[3]
Q5: How can I purify the final product?
The crude product can be purified by recrystallization from a suitable solvent like dichloromethane.[1] For more challenging separations of isomers, column chromatography on silica gel is an effective technique.[3]
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported procedure for the synthesis of this compound.[1][2]
Materials:
-
3-hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate
-
Glacial acetic acid
-
Bromine
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 3-hydroxybenzaldehyde (e.g., 5 g, 0.04 mol), iron powder (e.g., 172 mg, 3 mmol), and sodium acetate (e.g., 6.72 g, 0.08 mol) in glacial acetic acid (e.g., 40 mL).[1]
-
Gently warm the suspension until a clear solution is formed, then cool the solution to room temperature.[1][2]
-
Slowly add a solution of bromine in glacial acetic acid (e.g., 10 mL) dropwise to the mixture over approximately 15 minutes.[1]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.[1]
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the aqueous mixture with dichloromethane (e.g., 3 x 50 mL).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from dichloromethane to afford the target product.[1]
Table of Reaction Conditions and Yield:
| Parameter | Recommended Value | Experimental Value | Observed Yield (%) | Notes |
| Molar ratio of 3-hydroxybenzaldehyde | 1 eq | |||
| Molar ratio of Bromine | ~1.1 eq | |||
| Molar ratio of Iron powder | ~0.075 eq | |||
| Molar ratio of Sodium acetate | 2 eq | |||
| Solvent | Glacial Acetic Acid | |||
| Temperature | Room Temperature | |||
| Reaction Time | 2 hours post-addition |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Common side products in the synthesis of 2-Bromo-3-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common laboratory synthesis involves the electrophilic aromatic substitution (bromination) of 3-hydroxybenzaldehyde (B18108). This reaction is typically carried out using bromine in a solvent like acetic acid.
Q2: What are the expected side products in this synthesis?
A2: Due to the directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups on the benzene (B151609) ring, the formation of isomeric side products is a common issue. The primary side product observed is 2-bromo-5-hydroxybenzaldehyde.[1] While theoretically possible, the formation of 4-bromo-3-hydroxybenzaldehyde (B1283328) has not been detected in some reported experiments.[1]
Q3: How do the substituents on 3-hydroxybenzaldehyde influence the position of bromination?
A3: The hydroxyl group is an activating ortho-, para-director, meaning it encourages the addition of the bromine atom to the positions adjacent (ortho) and opposite (para) to it. The aldehyde group is a deactivating meta-director, guiding the incoming bromine to the position meta to it. The interplay of these directing effects leads to the formation of a mixture of isomers.
Q4: What is a typical yield for the desired this compound product?
A4: The yield of this compound can vary depending on the specific reaction conditions and purification methods. Reported yields for the isolated product are often modest, for instance, around 28%.[2] The formation of side products is a significant factor affecting the yield of the desired isomer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Formation of significant amounts of isomeric side products (e.g., 2-bromo-5-hydroxybenzaldehyde).- Incomplete reaction.- Loss of product during workup and purification. | - Optimize reaction conditions (temperature, reaction time) to favor the formation of the desired isomer.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.- Employ careful and efficient extraction and purification techniques. Consider column chromatography for better separation of isomers. |
| Difficulty in separating the desired product from side products | - Similar physical properties (e.g., polarity, solubility) of the isomers. | - Recrystallization is a common method for purification. Experiment with different solvent systems to achieve optimal separation.- For challenging separations, column chromatography on silica (B1680970) gel can be effective in isolating the desired isomer.[1] |
| Reaction does not proceed or is very slow | - Inactive or insufficient catalyst (if used).- Low quality of reagents (e.g., wet solvent, old bromine). | - Ensure the use of a suitable Lewis acid catalyst if the protocol requires it.- Use anhydrous solvents and fresh reagents to ensure reactivity. |
| Formation of poly-brominated products | - Excess of bromine used.- Reaction run for an extended period. | - Use a stoichiometric amount of bromine relative to the 3-hydroxybenzaldehyde.- Monitor the reaction closely and stop it once the starting material is consumed to avoid over-bromination. |
Quantitative Data
The following table summarizes representative yields of the main product and a key side product after derivatization for separation, highlighting the regioselectivity of the bromination reaction.
| Compound | Yield (after benzylation and chromatography) |
| 2-Bromo-3-benzyloxybenzaldehyde (from the desired product) | 45% |
| 2-Bromo-5-benzyloxybenzaldehyde (from the side product) | 1% |
Note: These yields are based on a specific experimental procedure involving derivatization to facilitate separation and may not be directly comparable to the yield of the underivatized aldehydes.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[2]
Materials:
-
3-hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate (B1210297)
-
Glacial acetic acid
-
Bromine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 3-hydroxybenzaldehyde (e.g., 5.0 g, 40.9 mmol), iron powder (e.g., 0.17 g, 3.0 mmol), and sodium acetate (e.g., 6.7 g, 81.7 mmol) in glacial acetic acid (e.g., 40 mL).
-
Gently warm the suspension with stirring until a clear solution is formed.
-
Cool the solution to room temperature.
-
In a separate container, prepare a solution of bromine (e.g., 2.1 mL, 40.9 mmol) in glacial acetic acid (e.g., 10 mL).
-
Slowly add the bromine solution dropwise to the reaction mixture over 15-20 minutes.
-
Stir the reaction mixture at room temperature for an additional 2 hours after the bromine addition is complete.
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the aqueous mixture with dichloromethane (e.g., 3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) to afford this compound as a solid.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the electrophilic aromatic substitution reaction on 3-hydroxybenzaldehyde, showing the formation of the desired product and the major side product.
Caption: Reaction pathway for the bromination of 3-hydroxybenzaldehyde.
References
Technical Support Center: Unforeseen Formation of 2-bromo-3-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde during the bromination of 3-hydroxybenzaldehyde (B18108).
Frequently Asked Questions (FAQs)
Q1: I was expecting to synthesize 2-bromo-5-hydroxybenzaldehyde, but I've isolated this compound. Why did this happen?
A1: The bromination of 3-hydroxybenzaldehyde is a classic example of electrophilic aromatic substitution where the regioselectivity is governed by the directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups. The hydroxyl group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director.[1] This can lead to a mixture of isomers, primarily this compound and 2-bromo-5-hydroxybenzaldehyde. The formation of this compound is a known outcome, and its isolation suggests that the reaction conditions employed favored substitution at the position ortho to the hydroxyl group and meta to the aldehyde group.[1][2]
Q2: What are the directing effects of the hydroxyl and aldehyde groups in the bromination of 3-hydroxybenzaldehyde?
A2: The hydroxyl group (-OH) is a strongly activating group that directs electrophilic substitution to the ortho and para positions due to its ability to donate electron density to the aromatic ring through resonance.[3][4][5] The aldehyde group (-CHO), on the other hand, is a deactivating group that directs substitution to the meta position because it withdraws electron density from the ring.[3][6] In 3-hydroxybenzaldehyde, these effects are in competition, and the final product distribution is sensitive to the reaction conditions.
Q3: Can I control the regioselectivity of the bromination to favor the formation of this compound?
A3: Yes, to some extent. The formation of this compound can be favored by specific reaction conditions. For instance, the use of a Lewis acid catalyst like iron powder in acetic acid can promote the formation of the 2-bromo isomer.[1][7] It is crucial to carefully control the reaction temperature and the rate of bromine addition to enhance the selectivity towards the desired product.[8]
Q4: What are the common isomeric byproducts in this reaction?
A4: Besides this compound, the most common isomeric byproduct is 2-bromo-5-hydroxybenzaldehyde.[1][2] The formation of 4-bromo-3-hydroxybenzaldehyde (B1283328) is also a possibility, though it is reported to be formed in much smaller amounts, if at all, under typical acidic bromination conditions.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the bromination of 3-hydroxybenzaldehyde.
Issue 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Solution |
| The overall yield of the brominated product is low. | Incomplete reaction: The reaction may not have gone to completion. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize temperature: Ensure the reaction is conducted at the optimal temperature as specified in the protocol.[8] |
| Substrate purity: Impurities in the starting 3-hydroxybenzaldehyde can interfere with the reaction. | - Purify the starting material: Recrystallize or distill the 3-hydroxybenzaldehyde before use. | |
| Loss during workup: The product may be lost during the extraction or purification steps. | - Optimize extraction: Ensure the correct solvent and pH are used for extraction.- Careful purification: Minimize losses during recrystallization or chromatography. |
Issue 2: Formation of Multiple Products (Isomers and Polybrominated Compounds)
| Symptom | Possible Cause | Solution |
| TLC or NMR analysis shows a mixture of isomers (e.g., this compound and 2-bromo-5-hydroxybenzaldehyde). | Lack of regioselectivity: The reaction conditions are not optimal for the formation of a single isomer. | - Adjust catalyst: The use of a Lewis acid like iron powder can influence regioselectivity.[1][7]- Control temperature: Lowering the reaction temperature may improve selectivity. |
| The product contains significant amounts of dibrominated or tribrominated species. | Over-bromination: Excess bromine or harsh reaction conditions can lead to polybromination. | - Control stoichiometry: Use a precise amount of bromine (e.g., 1.0-1.1 equivalents).- Slow addition of bromine: Add the bromine solution dropwise over a prolonged period to maintain a low concentration of bromine in the reaction mixture.- Lower temperature: Conduct the reaction at a lower temperature to reduce the reaction rate. |
Issue 3: Difficulty in Product Purification
| Symptom | Possible Cause | Solution |
| The isolated product is an inseparable mixture of isomers. | Similar physical properties: The isomers may have very similar polarities and solubilities, making separation by standard methods challenging. | - Column chromatography: Use a high-resolution silica (B1680970) gel column with an optimized eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).- Recrystallization: Experiment with different solvent systems for fractional recrystallization.[9]- Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. |
| The product is dark-colored or contains tar-like impurities. | Oxidation or polymerization: Phenolic compounds can be sensitive to oxidation, and side reactions can lead to the formation of polymeric materials. | - Use an inert atmosphere: Conduct the reaction under nitrogen or argon to minimize oxidation.- Purification with activated charcoal: Treat the crude product solution with activated charcoal to remove colored impurities.[9] |
Data Presentation
The following table summarizes the reported yields for the formation of this compound and a common isomer under specific reaction conditions.
| Starting Material | Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Product | Yield (%) | Reference |
| 3-Hydroxybenzaldehyde | Br₂ | Acetic Acid | Iron powder, Sodium acetate | Room Temp. | This compound | 28-44 | [7] |
| 3-Hydroxybenzaldehyde | Br₂ | Dichloromethane (B109758) | None | 35-38 | 2-Bromo-5-hydroxybenzaldehyde | 63 | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound[7]
Materials:
-
3-hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate
-
Glacial acetic acid
-
Bromine
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask, suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid (40 mL).
-
Gently warm the suspension until a clear solution is formed, then cool to room temperature.
-
Slowly add a solution of bromine (2.1 mL, 0.04 mol) in glacial acetic acid (10 mL) dropwise over 15 minutes.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from dichloromethane to afford this compound.
Protocol 2: Purification of Brominated Hydroxybenzaldehydes[9]
Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture such as ethyl acetate/heptane).
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualizations
Signaling Pathway: Electrophilic Aromatic Substitution Mechanism
Caption: Electrophilic aromatic substitution mechanism for the bromination of 3-hydroxybenzaldehyde.
Experimental Workflow: Troubleshooting Isomer Formation
Caption: Troubleshooting workflow for addressing the formation of undesired isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Purification of 2-Bromo-3-hydroxybenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-3-hydroxybenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | Product Loss During Transfers: Multiple transfer steps of the product can lead to significant loss. | - Minimize the number of transfers. - Rinse glassware with the mother liquor or a small amount of cold solvent to recover as much product as possible. |
| Inefficient Extraction: Incomplete extraction of the product from the aqueous layer after synthesis. | - Perform multiple extractions (at least 3x) with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). - Ensure thorough mixing of the aqueous and organic layers during extraction. | |
| Suboptimal Recrystallization Conditions: Using too much solvent, cooling the solution too quickly, or not cooling to a low enough temperature.[1] | - Use a minimal amount of hot solvent for dissolution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][2] - Cool the flask in an ice bath for an extended period to maximize crystal formation.[1] | |
| Product Degradation on Silica (B1680970) Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[3][4] | - Deactivate the silica gel by washing it with a solvent mixture containing 1-3% triethylamine (B128534) before use.[3][4] - Consider using a less acidic stationary phase like neutral alumina.[3] | |
| Product is an Oil or Gummy Solid After Purification | "Oiling Out" During Recrystallization: This occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to the boiling point of the solvent being higher than the melting point of the solute, or high levels of impurities.[1][5][6] | - Re-heat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble to reduce supersaturation.[1] - Allow the solution to cool more slowly.[1] - Try a different recrystallization solvent with a lower boiling point.[6] |
| Presence of Oily Impurities: Residual solvents or byproducts from the synthesis can prevent crystallization.[7] | - Perform an aqueous work-up, including a wash with a dilute base solution to remove acidic impurities, followed by a brine wash.[7] - If the product remains oily, column chromatography is recommended to separate it from the impurities.[3] | |
| Presence of Impurities in the Final Product (Confirmed by TLC/NMR) | Incomplete Reaction: Presence of the starting material, 3-hydroxybenzaldehyde. | - If the impurity level is high, consider repeating the synthesis with optimized conditions (e.g., longer reaction time, adjusted stoichiometry). - For small amounts of starting material, purification by column chromatography should be effective due to polarity differences.[7] |
| Formation of Isomers: The synthesis can sometimes yield isomeric byproducts such as 2-bromo-5-hydroxybenzaldehyde.[8] | - Separation of isomers with similar polarities can be challenging. Optimize column chromatography by using a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane).[7] | |
| Di-brominated Byproducts: Over-bromination during the synthesis can lead to the formation of di-brominated species. | - These byproducts are typically less polar than the desired product and can often be separated by column chromatography. | |
| Oxidation of the Aldehyde: Aldehydes can be sensitive to air and may oxidize to the corresponding carboxylic acid over time, especially if impure.[3] | - Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light.[3] - If oxidation has occurred, the acidic impurity can be removed by dissolving the product in an organic solvent and washing with a 5% sodium carbonate or bicarbonate solution.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the purity of this compound during purification?
A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the purification process.[7] A suitable eluent system is a mixture of hexane (B92381) and ethyl acetate. By comparing the spots of the crude mixture, the purified product, and the starting materials, you can assess the purity and identify the presence of any impurities.
Q2: I am having trouble separating this compound from an impurity with a very similar Rf value on TLC. What can I do?
A2: When compounds have very close Rf values, separation by column chromatography can be difficult. Here are a few strategies to improve separation:
-
Optimize the Solvent System: Experiment with different solvent systems. Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate) can improve separation.
-
Use a Gradient Elution: A shallow gradient of the polar solvent in the mobile phase can help to better resolve closely eluting compounds.[7]
-
Dry Column Chromatography: This technique can sometimes provide better resolution for difficult separations.
-
Recrystallization: If the impurity has a different solubility profile, recrystallization from a suitable solvent system might be effective.
Q3: My purified this compound is off-white or yellowish. How can I decolorize it?
A3: Colored impurities can often be removed by treating a solution of the compound with activated charcoal. Dissolve the product in a minimal amount of a hot solvent, add a small amount of activated charcoal, and heat the mixture for a few minutes. Then, perform a hot filtration to remove the charcoal.[1] The purified, colorless product can then be recovered by crystallization.
Q4: What are the best recrystallization solvents for this compound?
A4: Dichloromethane has been reported as a suitable solvent for the recrystallization of this compound.[9] Other potential solvent systems for similar compounds include ethanol, or mixed solvent systems like ethanol/water or ethyl acetate/heptane.[1] The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a lower polarity (e.g., 5% ethyl acetate in hexane).
-
Collect fractions in separate tubes.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.[7]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the purification of crude this compound by recrystallization from dichloromethane.
Materials:
-
Crude this compound
-
Dichloromethane
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of dichloromethane and gently warm the mixture on a hot plate with stirring until the solid completely dissolves.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[1]
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.[1]
-
Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold dichloromethane to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Optimizing temperature and time for 2-Bromo-3-hydroxybenzaldehyde synthesis
This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Bromo-3-hydroxybenzaldehyde. Here you will find troubleshooting guidance and frequently asked questions to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the electrophilic bromination of 3-hydroxybenzaldehyde (B18108). This reaction is typically carried out using bromine in a solvent like glacial acetic acid, often with a catalyst such as iron powder.[1][2]
Q2: Why is temperature control important during the bromination of 3-hydroxybenzaldehyde?
A2: Temperature control is crucial for managing the regioselectivity of the bromination and minimizing the formation of unwanted byproducts. The hydroxyl group of 3-hydroxybenzaldehyde is an activating ortho-, para-director, while the formyl group is a deactivating, meta-director.[2][3] Deviations from the optimal temperature can lead to the formation of isomers, such as 2-bromo-5-hydroxybenzaldehyde, and di-brominated products.[4] Some protocols recommend adding bromine at low temperatures (below 10°C) and then allowing the reaction to proceed at a higher temperature.[4][5]
Q3: What are the common side products in this synthesis, and how can they be minimized?
A3: Common side products include isomeric monobrominated compounds (like 2-bromo-5-hydroxybenzaldehyde) and di-brominated products.[2][4][6] To minimize these, it is important to carefully control the stoichiometry of bromine and the reaction temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can also help prevent over-bromination.
Q4: My reaction yield is low. What are the potential causes and solutions?
A4: Low yields can stem from several factors:
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Incomplete reaction: Ensure the reaction is stirred for a sufficient duration. Use TLC to monitor the consumption of the starting material.
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Suboptimal temperature: The reaction temperature significantly affects the yield. It's important to follow the temperature profile of a validated protocol.
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Loss of product during workup: this compound has some solubility in water. During the extraction process, ensure the aqueous phase is thoroughly extracted with the organic solvent.
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Impure starting materials: The purity of 3-hydroxybenzaldehyde and other reagents can impact the reaction's efficiency.
Q5: How can I purify the crude this compound?
A5: The most common method for purification is recrystallization.[1] A suitable solvent system, such as dichloromethane (B109758) or a mixture of ethyl acetate (B1210297) and hexane, can be used. Column chromatography with silica (B1680970) gel is another effective method for separating the desired product from isomers and other impurities.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and monitor by TLC until the starting material is consumed. Ensure efficient stirring. |
| Suboptimal temperature control. | Carefully control the temperature during bromine addition and throughout the reaction as specified in the protocol. | |
| Formation of byproducts. | Use the correct stoichiometry of bromine. Monitor the reaction closely with TLC to avoid over-bromination. | |
| Product is a mixture of isomers. | Incorrect reaction temperature. | Maintain a lower temperature during bromine addition to improve regioselectivity. |
| Catalyst issue. | Ensure the iron powder is fresh and active. | |
| Di-brominated byproduct detected. | Excess bromine used. | Use a slight excess of 3-hydroxybenzaldehyde or carefully control the stoichiometry of bromine. |
| Reaction time too long. | Monitor the reaction by TLC and stop it once the starting material is consumed. | |
| "Oiling out" during recrystallization. | The solution is supersaturated with the product or impurities. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. Seeding with a pure crystal can also promote proper crystallization. |
| The melting point of the product is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point or use a mixed solvent system. |
Experimental Protocols
Protocol 1: Bromination in Acetic Acid at Room Temperature
This protocol is adapted from a standard literature procedure.[1]
Materials:
-
3-hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate
-
Glacial acetic acid
-
Bromine
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid (40 mL).
-
Warm the suspension until a clear solution is formed, then cool it to room temperature.
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Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise over 15 minutes.
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Stir the reaction mixture for 2 hours at room temperature.
-
Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).
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Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the residue from dichloromethane to obtain this compound.
Protocol 2: Bromination with Controlled Low-Temperature Addition
This protocol is a variation that can improve regioselectivity.
Materials:
-
3-hydroxybenzaldehyde
-
Bromine
Procedure:
-
In a reaction vessel, dissolve 3-hydroxybenzaldehyde in chloroform.
-
Cool the solution to below 10°C.
-
Slowly add a solution of bromine in chloroform dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Protocol | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-hydroxybenzaldehyde | Br₂, Fe, NaOAc, AcOH | Room Temperature | 2 | 28 | [1] |
| Variation of 1 | 3-hydroxybenzaldehyde | Br₂, Fe, NaOAc, AcOH | 20 | 5 | 44 | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Question: What should be the product in the following reaction? 3-Hydrox.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Long-term stability and proper storage of 2-Bromo-3-hydroxybenzaldehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and proper storage of 2-Bromo-3-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment. The recommended storage temperature is refrigerated (2-8°C).[1][2] To further minimize degradation, especially for analytical standards or long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.[2]
Q2: How stable is this compound at room temperature?
A2: While short-term storage at room temperature in a sealed, dark container may be acceptable, prolonged exposure can lead to degradation. Aromatic aldehydes, in general, are susceptible to slow oxidation when exposed to air and light. For long-term stability, refrigeration is strongly recommended.
Q3: What are the primary signs of degradation for this compound?
A3: The most common visual indicator of degradation is a change in color. Pure this compound is typically an off-white to light yellow or tan powder. A significant darkening to a brown or reddish-brown color suggests the presence of impurities, likely due to oxidation or polymerization.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is not recommended for long periods as the stability is significantly reduced compared to the solid form. If a solution must be prepared for later use, it should be made fresh. For short-term storage, use an airtight vial, purge with an inert gas, and store at or below -20°C in the dark. The choice of solvent can also impact stability; aprotic solvents are generally preferred.
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways are likely oxidation and photodecomposition. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (2-Bromo-3-hydroxybenzoic acid), especially in the presence of air (oxygen). Exposure to light, particularly UV radiation, can also promote the formation of radical species, leading to polymerization and the formation of colored byproducts.
Troubleshooting Guides
Issue 1: Unexpected Experimental Results with a Previously Used Batch
| Symptom | Possible Cause | Suggested Solution |
| Low reaction yield or incomplete reaction. | Degradation of the Reagent: The purity of the this compound may have decreased due to improper storage, leading to a lower concentration of the active reactant. | 1. Assess Purity: Analyze the purity of the reagent using an appropriate analytical technique such as HPLC or NMR spectroscopy. 2. Purify the Reagent: If impurities are detected, consider purifying the material by recrystallization. A common solvent for recrystallization is dichloromethane (B109758). 3. Use a Fresh Batch: If purification is not feasible or does not resolve the issue, use a new, unopened batch of the reagent. |
| Formation of unexpected side products. | Presence of Degradation Products: Impurities from degradation (e.g., 2-Bromo-3-hydroxybenzoic acid) may participate in side reactions. | 1. Characterize Impurities: Attempt to identify the main impurities to understand their potential reactivity. 2. Purify the Reagent: As above, purify the starting material before use. |
Issue 2: Physical Appearance of the Solid has Changed
| Symptom | Possible Cause | Suggested Solution |
| The off-white powder has become dark brown or clumpy. | Oxidation and/or Moisture Absorption: The compound has likely been exposed to air and/or moisture for an extended period. | 1. Assess Purity: The material is likely degraded. Its purity should be checked before use. 2. Consider Purification: Recrystallization may remove some impurities, but significant degradation may render the batch unusable. 3. Review Storage Practices: Ensure the container is properly sealed and stored in a cool, dry, dark place, preferably in a desiccator or under an inert atmosphere. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Duration |
| Solid | 2-8°C | Inert Gas (e.g., Nitrogen) | Dark (Opaque Container) | Long-term |
| Solid | Room Temperature | Tightly Sealed | Dark | Short-term |
| Solution | ≤ -20°C | Inert Gas | Dark | Very Short-term (prepare fresh) |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₂ | [3] |
| Molecular Weight | 201.02 g/mol | [3] |
| CAS Number | 196081-71-7 | [3] |
| Appearance | Off-white to light yellow/tan powder | General observation |
| Melting Point | Data not consistently available | |
| Solubility | Soluble in dichloromethane | [4] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method validation is required for quantitative analysis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
-
Gradient:
-
0-20 min: 30% B to 80% B
-
20-25 min: 80% B to 30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Dilute as necessary.
Protocol 2: Recrystallization for Purification
This protocol can be used to purify this compound that has undergone minor degradation.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot dichloromethane with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold dichloromethane.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Postulated degradation pathways for this compound.
References
How to handle and dispose of 2-Bromo-3-hydroxybenzaldehyde safely
Technical Support Center: 2-Bromo-3-hydroxybenzaldehyde
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring laboratory safety and proper environmental stewardship.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS: 196081-71-7, Molecular Formula: C₇H₅BrO₂, Molecular Weight: 201.02 g/mol ) is a chemical intermediate.[1][2] It is classified as hazardous, with the signal word "Warning".[1][3][4] The primary hazards include:
Q2: What are the proper storage conditions for this compound?
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[4][6][7] It should be stored locked up and protected from light.[4][6][7] Keep it away from incompatible materials such as strong oxidizing agents.[7]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?
A thorough risk assessment should precede handling. The following PPE is required:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or chemical safety goggles.[8][9] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]
-
Skin Protection: Use chemical-impermeable gloves (e.g., nitrile) and inspect them before use.[10][11] Wear a lab coat and ensure skin is not exposed. Closed-toe shoes are mandatory.[10]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably a chemical fume hood.[4][6][7] If ventilation is insufficient or exposure limits may be exceeded, a NIOSH-approved respirator is required.[10][12]
Q4: What is the correct first aid response for accidental exposure?
Immediate action is crucial in case of exposure:
-
Ingestion: If swallowed, call a POISON CENTER or doctor immediately.[4][6] Rinse the mouth with water but do NOT induce vomiting.[7][13]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove all contaminated clothing and wash it before reuse.[4][7] If skin irritation persists, seek medical attention.[6]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4][6][7] If the person feels unwell, call a POISON CENTER or doctor.[6][7]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][6][7] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[4][6][7] Seek immediate medical attention.[6]
Q5: How should I dispose of this compound and its contaminated waste?
All waste containing this chemical must be treated as hazardous.
-
Dispose of the chemical and any contaminated materials in a designated, approved hazardous waste container.[4][6][7]
-
As a halogenated organic compound, it should be collected in a specific "halogenated waste" container, kept separate from non-halogenated solvent waste.[11]
-
Ensure the waste container is vapor-tight, spill-proof, and clearly labeled with its contents, including the word "Waste".[11]
-
Contaminated PPE, such as gloves and disposable lab coats, should be placed in a sealed bag and disposed of as hazardous waste.[8]
Troubleshooting Guides
Issue: A faint chemical odor is noticeable in the lab, even with the container closed.
-
Possible Cause: The container may not be sealed properly, or the container itself may be permeable or degraded.
-
Solution:
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Check that the container lid is screwed on tightly and the seal is intact.
-
If the container appears damaged or degraded, transfer the chemical to a new, appropriate, and properly labeled container inside a chemical fume hood.
-
Ensure the storage location is well-ventilated as required.[4][6][7]
-
Issue: The solid material has changed color or appearance during storage.
-
Possible Cause: This could indicate degradation due to exposure to light, air, or moisture, or a reaction with an unknown contaminant. The compound is noted to be sensitive to light.[6][13]
-
Solution:
-
Do not use the chemical if its integrity is .
-
Treat the material as potentially more hazardous and handle with extreme caution.
-
Dispose of the degraded material according to the established hazardous waste protocols.[4][6][7]
-
Review storage procedures to ensure the chemical is protected from light and stored in a tightly sealed container in a cool, dry place.[6][7]
-
Issue: Mild skin or eye irritation was experienced despite wearing standard PPE.
-
Possible Cause: PPE may have been used incorrectly, may be damaged, or may not be suitable for the specific task (e.g., glove breakthrough).
-
Solution:
-
Immediately follow first aid procedures for the affected area.
-
Re-evaluate the PPE being used. Check gloves for any signs of degradation or punctures before use.
-
Consult glove manufacturer's chemical resistance guides to ensure the selected glove material (e.g., nitrile) provides adequate protection for the duration of the task.[10]
-
Ensure safety goggles provide a complete seal around the eyes. If splashes are a significant risk, a face shield must be used over the goggles.[9]
-
Review handling techniques to minimize the risk of contact and aerosol generation.
-
Data Presentation
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][5] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][5] |
Experimental Protocols
Protocol 1: Safe Weighing and Handling
-
Preparation: Before handling, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Confirm that an appropriate, labeled hazardous waste container is accessible. Ensure eyewash stations and safety showers are nearby.[7]
-
PPE: Don mandatory PPE: chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Conduct all manipulations that may generate dust, such as weighing or transferring, within a chemical fume hood to minimize inhalation exposure.[11]
-
Weighing: Use a disposable weigh boat or paper. Use a spatula to carefully transfer the solid, avoiding actions that could create airborne dust.
-
Post-Handling: After handling, wipe down the spatula and any surfaces with a damp cloth. Dispose of the cloth and any disposable items (e.g., weigh boat) into the designated hazardous waste container.
-
Cleanup: Wash hands and any exposed skin thoroughly with soap and water after completing the task.[4][6][7]
Protocol 2: Small-Scale Solid Spill Cleanup
-
Evacuation and Notification: Alert personnel in the immediate area and restrict access.
-
Ventilation: Ensure the area is well-ventilated. If the spill is in an open lab, increase ventilation by opening a fume hood sash.[11]
-
PPE: Don the appropriate PPE, including safety goggles, gloves, and a lab coat. If a significant amount of dust is present, respiratory protection may be required.
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water.[15]
-
Disposal: Place all contaminated materials, including paper towels and used PPE, into a sealed bag and dispose of it as hazardous waste.[8]
Protocol 3: Chemical Waste Disposal
-
Container Selection: Use only designated, leak-proof, and compatible containers for hazardous waste. For this compound, use a container marked for "Halogenated Organic Waste".[11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.
-
Collection: Collect all waste, including rinsates and contaminated disposables, in this container. Keep the container closed at all times except when adding waste.[6][11]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office, following all local and national regulations.[4][6][7]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Logical decision tree for responding to a chemical spill.
References
- 1. This compound | C7H5BrO2 | CID 3714674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. 3-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 10910555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. uah.edu [uah.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. pipharm.com [pipharm.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. ehs.gatech.edu [ehs.gatech.edu]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
Troubleshooting low yield in the synthesis of 2-Bromo-3-hydroxybenzaldehyde
Technical Support Center: Synthesis of 2-Bromo-3-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: My synthesis of this compound via the bromination of 3-hydroxybenzaldehyde (B18108) is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in the direct bromination of 3-hydroxybenzaldehyde are a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended, focusing on reaction conditions, reagent quality, and potential side reactions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Temperature Control | The reaction temperature significantly influences the regioselectivity and the formation of byproducts. Deviations from the optimal temperature range can lead to the formation of undesired isomers and di-brominated products. | Maintain strict temperature control during the addition of bromine and throughout the reaction. A reported protocol suggests cooling the reaction mixture to room temperature after initial warming to dissolve the reactants, followed by the slow addition of bromine.[1] |
| Formation of Isomeric Byproducts | The hydroxyl and aldehyde groups on the aromatic ring direct the electrophilic substitution of bromine. While the desired product is this compound, the formation of the isomeric 2-bromo-5-hydroxybenzaldehyde (B121625) is a common side reaction.[2] | Careful control of reaction conditions, such as temperature and the choice of solvent and catalyst, can influence the isomeric ratio. Purification by chromatography may be necessary to separate the desired isomer. |
| Di-bromination | If the reaction conditions are too harsh or if an excess of bromine is used, di-bromination of the aromatic ring can occur, leading to the formation of di-brominated byproducts, which reduces the yield of the desired mono-brominated product. | Use a precise stoichiometry of bromine. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid over-bromination. |
| Incomplete Reaction | Insufficient reaction time or inadequate mixing can lead to a significant amount of unreacted 3-hydroxybenzaldehyde remaining in the reaction mixture. | Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the consumption of the starting material by TLC. Ensure efficient stirring to maintain a homogeneous reaction mixture. A reported procedure suggests a reaction time of 2 hours after the addition of bromine is complete.[1] |
| Poor Quality of Reagents | The purity of the starting materials and reagents is crucial. The presence of impurities in 3-hydroxybenzaldehyde or bromine can lead to side reactions and lower yields. | Use high-purity, freshly opened, or purified reagents. Ensure solvents are anhydrous where necessary. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Issue 2: Difficulty in Product Purification
Q: I am having trouble purifying the crude this compound. What are the common impurities and effective purification methods?
A: The primary impurities in the synthesis of this compound are typically the unreacted starting material (3-hydroxybenzaldehyde), the isomeric byproduct (2-bromo-5-hydroxybenzaldehyde), and di-brominated species. The choice of purification method depends on the nature and quantity of these impurities.
| Purification Method | Description | Best For Removing |
| Recrystallization | This is a common method for purifying solid organic compounds. The choice of solvent is critical. | Unreacted starting material and some isomeric impurities if their solubility profiles are sufficiently different. A reported method uses dichloromethane (B109758) for recrystallization.[1] |
| Column Chromatography | Silica gel column chromatography is a highly effective method for separating compounds with different polarities. | Isomeric byproducts and other closely related impurities that are difficult to remove by recrystallization. |
| Acid-Base Extraction | This technique can be used to separate phenolic compounds from non-acidic impurities. | Non-phenolic impurities. However, it will not separate the desired product from other phenolic impurities like the starting material or isomers. |
Troubleshooting Purification Issues:
-
"Oiling out" during recrystallization: This occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by the boiling point of the solvent being higher than the melting point of the solute or a high concentration of impurities. To resolve this, try using a lower boiling point solvent, adding more solvent, or allowing the solution to cool more slowly.
-
Poor separation in column chromatography: If the separation on the column is not effective, try a different solvent system (eluent) with a different polarity. Gradient elution, where the polarity of the eluent is gradually changed, can also improve separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic route is the direct electrophilic bromination of 3-hydroxybenzaldehyde.[1] Alternative formylation reactions of 3-bromophenol, such as the Reimer-Tiemann, Duff, or Vilsmeier-Haack reactions, could theoretically produce the target molecule, but the direct bromination of 3-hydroxybenzaldehyde is more frequently cited.
Reaction Pathway: Direct Bromination
Caption: Synthetic pathway for this compound via direct bromination.
Q2: What is the role of the iron powder and sodium acetate (B1210297) in the bromination reaction?
A2: In the reported synthesis, iron powder acts as a Lewis acid catalyst to polarize the bromine molecule, making it a more effective electrophile for the aromatic substitution reaction.[1] Sodium acetate is a weak base that can act as a scavenger for the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This can help to prevent potential side reactions that may be promoted by the acidic conditions.
Q3: Are there any alternative brominating agents I can use?
A3: While molecular bromine (Br₂) is commonly used, other brominating agents such as N-Bromosuccinimide (NBS) can also be employed for the bromination of activated aromatic rings. The choice of brominating agent can influence the selectivity of the reaction. The use of NBS in the presence of an acid catalyst has been reported for the bromination of similar substrates.
Q4: What are some alternative formylation reactions for synthesizing hydroxybenzaldehydes?
A4: Several named reactions are used for the formylation of phenols, which could be applied to a substituted phenol (B47542) to obtain a hydroxybenzaldehyde. These include:
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Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) and a strong base to formylate phenols, typically in the ortho position.[3][4][5] The reactive intermediate is dichlorocarbene.
-
Duff Reaction: This reaction employs hexamine as the formylating agent in an acidic medium to synthesize benzaldehydes from phenols.[6][7][8][9] It is generally inefficient but can be successful for some substrates where other methods fail.[10]
-
Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (B127407) (like DMF) and phosphorus oxychloride to formylate electron-rich aromatic compounds.[11][12][13][14][15]
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination of 3-hydroxybenzaldehyde [1]
Materials and Reagents:
-
3-hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate
-
Acetic acid
-
Bromine
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ice water
Procedure:
-
In a suitable reaction flask, suspend 3-hydroxybenzaldehyde (e.g., 5 g, 0.04 mol), iron powder (e.g., 172 mg, 3 mmol), and sodium acetate (e.g., 6.72 g, 0.08 mol) in acetic acid (e.g., 40 mL).
-
Warm the suspension until a clear solution is formed, and then cool the mixture to room temperature.
-
Slowly add a solution of bromine in glacial acetic acid (e.g., 10 mL) dropwise to the reaction mixture over 15 minutes.
-
After the addition is complete, continue to stir the reaction mixture for 2 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into ice water.
-
Extract the aqueous layer with dichloromethane (e.g., 3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the residue from dichloromethane to afford the pure this compound. A reported yield for this procedure is 28%.[1]
Quantitative Data Summary:
| Reactant/Reagent | Molar Ratio (relative to 3-hydroxybenzaldehyde) | Example Quantity |
| 3-hydroxybenzaldehyde | 1.0 | 5 g (0.04 mol) |
| Iron powder | 0.075 | 172 mg (3 mmol) |
| Sodium acetate | 2.0 | 6.72 g (0.08 mol) |
| Bromine | (in 10 mL Acetic Acid) | Not specified in molar ratio |
Note: The amount of bromine should be carefully calculated based on the stoichiometry of the reaction.
Signaling Pathways and Logical Relationships
Logical Diagram for Isomer Formation
Caption: Logical diagram illustrating the potential sites of electrophilic attack and resulting isomers.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. synarchive.com [synarchive.com]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up 2-Bromo-3-hydroxybenzaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Bromo-3-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up this compound production?
A1: The two most common routes for the industrial synthesis of this compound are:
-
Ortho-formylation of 2-bromophenol (B46759): This method involves the direct introduction of a formyl group (-CHO) onto the 2-bromophenol ring, typically at the position ortho to the hydroxyl group. Common formylation methods include the Duff reaction and Reimer-Tiemann reaction.[1][2]
-
Bromination of 3-hydroxybenzaldehyde (B18108): This route involves the electrophilic substitution of a bromine atom onto the aromatic ring of 3-hydroxybenzaldehyde.[3][4] Careful control of reaction conditions is crucial to ensure the desired regioselectivity.
Q2: What are the major challenges encountered when scaling up the bromination of 3-hydroxybenzaldehyde?
A2: Scaling up the bromination of 3-hydroxybenzaldehyde presents several challenges:
-
Formation of Isomers: The hydroxyl and aldehyde groups direct bromination to different positions on the aromatic ring, leading to the formation of undesired isomers such as 2-bromo-5-hydroxybenzaldehyde (B121625) and 4-bromo-3-hydroxybenzaldehyde.[3]
-
Di-bromination: Harsh reaction conditions or an excess of bromine can lead to the formation of di-brominated byproducts, reducing the yield of the desired mono-brominated product.[4]
-
Heat Transfer: Bromination reactions are often exothermic. In large-scale reactors with a lower surface-area-to-volume ratio, inefficient heat removal can lead to temperature spikes, promoting side reactions and posing safety risks.[5]
-
Mixing and Mass Transfer: Inadequate mixing can result in localized high concentrations of bromine, leading to the formation of byproducts. Ensuring efficient mass transfer between phases is critical for consistent reaction outcomes.
Q3: How can the formation of isomers be minimized during the bromination of 3-hydroxybenzaldehyde at an industrial scale?
A3: Minimizing isomer formation requires precise control over reaction parameters:
-
Temperature Control: Maintaining a consistent and optimized temperature is critical. Lower temperatures generally favor the desired isomer. For instance, keeping the temperature below 10°C during bromine addition can improve regioselectivity.
-
Solvent Selection: The choice of solvent can influence the isomer distribution. Acetic acid is a commonly used solvent.[4]
-
Controlled Reagent Addition: Slow, controlled addition of the brominating agent (e.g., bromine) helps to maintain a low concentration of the electrophile, which can improve selectivity.
-
Use of Catalysts: While less common for this specific transformation, exploring the use of regioselective catalysts could be a viable strategy.
Q4: What are the key safety considerations for the large-scale production of this compound?
A4: Safety is paramount in industrial production. Key considerations include:
-
Handling of Bromine: Bromine is a highly corrosive, toxic, and volatile substance.[6] Appropriate personal protective equipment (PPE), including respiratory protection, and handling in a well-ventilated area or a closed system are essential.[7]
-
Exothermic Reactions: Both bromination and formylation reactions can be exothermic. Robust temperature monitoring and control systems, including emergency cooling, are necessary to prevent thermal runaways.
-
Pressure Management: Gaseous byproducts can be generated, leading to a pressure buildup in the reactor. Adequate venting and pressure relief systems must be in place.
-
Waste Disposal: The process generates hazardous waste that must be handled and disposed of in accordance with environmental regulations.
-
Material Compatibility: Ensure that all reactor components and transfer lines are compatible with the corrosive reagents used.
Troubleshooting Guides
Guide 1: Low Yield and Purity in Bromination of 3-Hydroxybenzaldehyde
| Symptom | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using techniques like HPLC or TLC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Suboptimal temperature control leading to side reactions. | Implement precise temperature control. Use a reactor with efficient heat exchange capabilities. For highly exothermic steps, consider using a semi-batch process with slow reagent addition. | |
| Loss of product during workup and purification. | Optimize extraction and crystallization procedures. Minimize transfers and ensure the appropriate solvent volumes and pH are used during extractions. | |
| Low Purity (Multiple Spots on TLC/Peaks in HPLC) | Formation of positional isomers (e.g., 2-bromo-5-hydroxybenzaldehyde). | Optimize reaction conditions (temperature, solvent, addition rate) to improve regioselectivity. Employ efficient purification techniques such as fractional crystallization or preparative chromatography.[8] |
| Presence of di-brominated byproducts. | Use a stoichiometric amount of the brominating agent. Ensure slow and controlled addition to avoid localized high concentrations. | |
| Unreacted starting material. | Ensure the reaction goes to completion by monitoring. If significant starting material remains, consider adjusting the stoichiometry of the reagents or the reaction time. |
Guide 2: Issues in Scaling Up the Ortho-Formylation of 2-Bromophenol
| Symptom | Possible Cause | Solution |
| Low Yield | Inefficient mixing leading to poor mass transfer. | Use an appropriate agitator design and speed to ensure homogeneity. In large reactors, baffles can improve mixing efficiency. Consider using a phase-transfer catalyst in biphasic reactions like the Reimer-Tiemann reaction. |
| Thermal degradation of the product or reagents. | Maintain strict temperature control. For high-temperature reactions like the Duff reaction, ensure uniform heating to avoid localized hot spots. | |
| Suboptimal reagent stoichiometry. | Carefully optimize the molar ratios of the phenol, formylating agent, and catalyst/base for the specific scale of operation. | |
| Formation of Byproducts (e.g., para-isomer) | Reaction conditions favoring the formation of the undesired isomer. | In the Reimer-Tiemann reaction, the ortho-isomer is generally favored. However, if the ortho positions are blocked or under certain conditions, the para-isomer can form. Optimize the base and solvent system to enhance ortho-selectivity. |
| Polymerization or tar formation. | This can be an issue in the Duff reaction. Ensure anhydrous conditions and control the reaction temperature carefully. | |
| Difficult Product Isolation | Emulsion formation during workup. | In the Reimer-Tiemann reaction workup, avoid vigorous shaking during extraction. Use gentle inversions and allow sufficient time for phase separation. Adding a small amount of a brine solution can sometimes help break emulsions. |
| Product co-precipitates with salts. | Optimize the pH and temperature during the precipitation/crystallization step. Washing the crude product with appropriate solvents can remove inorganic impurities. |
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Routes for this compound
| Parameter | Bromination of 3-Hydroxybenzaldehyde | Ortho-formylation of 2-Bromophenol (Duff Reaction) | Ortho-formylation of 2-Bromophenol (Reimer-Tiemann) |
| Starting Materials | 3-Hydroxybenzaldehyde, Bromine, Acetic Acid, Sodium Acetate (B1210297), Iron powder[4] | 2-Bromophenol, Hexamethylenetetramine, Glycerol, Boric Acid | 2-Bromophenol, Chloroform, Sodium Hydroxide |
| Typical Yield | 28-44%[4] | Generally low to moderate (can be inefficient)[1] | Moderate, but can be variable |
| Key Challenge | Isomer formation, di-bromination[3][4] | High temperatures, potential for low yields | Biphasic reaction, formation of tars |
| Purification | Column chromatography, recrystallization | Steam distillation, recrystallization | Steam distillation, extraction, recrystallization |
Note: Yields are highly dependent on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Lab-Scale Bromination of 3-Hydroxybenzaldehyde
Materials:
-
3-Hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate
-
Glacial acetic acid
-
Bromine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid (40 mL).[4]
-
Warm the mixture until a clear solution is formed, then cool to room temperature.[4]
-
Slowly add a solution of bromine (2.1 mL, 0.041 mol) in glacial acetic acid (10 mL) dropwise over 15 minutes.[4]
-
Stir the reaction mixture for 2 hours at room temperature.[4]
-
Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by recrystallization from dichloromethane to obtain this compound.[4]
Protocol 2: Lab-Scale Ortho-Formylation of 2-Bromophenol (Duff Reaction Principle)
Materials:
-
2-Bromophenol
-
Hexamethylenetetramine
-
Glycerol
-
Boric acid
-
Sulfuric acid (dilute)
-
Steam distillation apparatus
Procedure:
-
Mix 2-bromophenol, hexamethylenetetramine, glycerol, and boric acid in a reaction flask.
-
Heat the mixture to 150-160°C for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and hydrolyze by adding dilute sulfuric acid.
-
Steam distill the mixture to isolate the crude this compound.
-
The crude product can be further purified by recrystallization.
Mandatory Visualizations
Caption: Bromination of 3-hydroxybenzaldehyde workflow.
Caption: Ortho-formylation of 2-bromophenol workflows.
Caption: Troubleshooting logic for low yield and purity.
References
- 1. youtube.com [youtube.com]
- 2. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. nrc.gov [nrc.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. hub.rotachrom.com [hub.rotachrom.com]
Validation & Comparative
A Comparative Guide to 2-Bromo-3-hydroxybenzaldehyde and Its Isomers for Researchers
For Immediate Publication
This guide offers a detailed comparison of 2-Bromo-3-hydroxybenzaldehyde and its structural isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties, synthesis, and potential biological activities. This document summarizes available data and provides standardized experimental protocols to facilitate further investigation and comparative analysis.
Physicochemical and Spectral Properties
The positioning of the bromo and hydroxyl substituents on the benzaldehyde (B42025) ring significantly influences the physicochemical properties of these isomers. A summary of key properties is presented in Table 1. While all isomers share the same molecular formula and weight, variations in their melting points and likely in their spectral characteristics are expected due to differences in intra- and intermolecular interactions.
| Property | This compound | 3-Bromo-2-hydroxybenzaldehyde | 4-Bromo-3-hydroxybenzaldehyde | 5-Bromo-2-hydroxybenzaldehyde | 2-Bromo-5-hydroxybenzaldehyde |
| CAS Number | 196081-71-7[1][2][3] | 1829-34-1 | Not Available | 1761-61-1 | 2973-80-0 |
| Molecular Formula | C₇H₅BrO₂[1][2][3] | C₇H₅BrO₂ | C₇H₅BrO₂ | C₇H₅BrO₂ | C₇H₅BrO₂ |
| Molecular Weight | 201.02 g/mol [1][2][3] | 201.02 g/mol | 201.02 g/mol | 201.02 g/mol | 201.02 g/mol |
| Melting Point | 149-153 °C | Not Available | Not Available | 106 °C | 130-135 °C |
| Appearance | Solid[1] | Not Available | Not Available | Not Available | Pale Grey Solid |
| ¹H NMR (DMSO-d₆) | δ 10.30 (s, 1H), 7.54-7.51 (m, 1H), 7.39-7.35 (m, 1H), 7.31-7.27 (m, 1H), 5.90 (s, 1H)[1] | Not Available | Not Available | Not Available | Not Available |
Synthesis of Bromohydroxybenzaldehyde Isomers
The synthesis of these isomers often involves the bromination of the corresponding hydroxybenzaldehyde precursor. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring.
General Synthesis Workflow
The logical workflow for the synthesis and characterization of these isomers is depicted below.
Caption: Synthesis and characterization workflow.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 3-hydroxybenzaldehyde (B18108).[1]
Materials:
-
3-hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate (B1210297)
-
Acetic acid
-
Bromine
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in acetic acid (40 mL).[1]
-
Warm the mixture until a clear solution is formed, then cool to room temperature.[1]
-
Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise over 15 minutes.[1]
-
Stir the reaction mixture for 2 hours at room temperature.[1]
-
Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).[1]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Recrystallize the residue from dichloromethane to obtain this compound.[1]
Comparative Biological Activity
While direct comparative studies on the biological activities of this compound and its isomers are not extensively available in the current literature, phenolic aldehydes are known to exhibit a range of biological effects, including antimicrobial and antioxidant activities. The position of the bromine atom and the hydroxyl group is expected to significantly influence this activity.
Proposed Comparative Workflow
A logical workflow for a comparative study of the biological activities of these isomers is presented below.
Caption: Comparative biological activity assessment.
Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol provides a method to assess and compare the antioxidant activity of the isomers by determining their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4][5][6][7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compounds (bromohydroxybenzaldehyde isomers)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, or Gallic Acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.[4]
-
Preparation of test samples: Dissolve each isomer in methanol to prepare stock solutions. From these, prepare a series of dilutions.
-
Assay:
-
Add 180 µL of the DPPH solution to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of the test samples or standard to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[4][8]
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample.[8]
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[6][8] A lower IC₅₀ value indicates higher antioxidant activity.[8]
-
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the isomers against selected microorganisms.[9][10][11]
Materials:
-
Test compounds (bromohydroxybenzaldehyde isomers)
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of test compounds: Prepare stock solutions of each isomer in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the broth medium in a 96-well plate.[12]
-
Preparation of inoculum: Prepare a standardized suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9][11][12] This can be determined visually or by measuring the optical density at 600 nm.
Conclusion
The this compound and its isomers represent a class of compounds with potential for further investigation in drug discovery and materials science. While comprehensive comparative data on their biological activities is currently limited, this guide provides the necessary foundational information and standardized protocols to enable researchers to conduct such comparative studies. The provided workflows and experimental details for synthesis, characterization, and biological evaluation are intended to facilitate a systematic comparison of these interesting molecules. Further research is warranted to elucidate the structure-activity relationships and to explore the full potential of these brominated hydroxybenzaldehydes.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C7H5BrO2 | CID 3714674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of two isomeric compounds: 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde (B121625). Understanding the distinct spectroscopic signatures of these molecules is crucial for their unambiguous identification, characterization, and application in synthetic chemistry and drug development. This document summarizes available experimental data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Overview of Spectroscopic Differences
The positional difference of the hydroxyl group in this compound and 2-bromo-5-hydroxybenzaldehyde leads to distinct electronic environments for the aromatic protons and carbons. These differences are readily observable in their respective NMR spectra. The substitution pattern also influences the vibrational modes of the molecules, resulting in unique IR spectra. Mass spectrometry provides information on the fragmentation patterns, which can further aid in distinguishing between the two isomers.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for the two compounds.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | DMSO-d₆ | 10.30 (s, 1H, CHO), 7.54-7.51 (m, 1H, Ar-H), 7.39-7.35 (m, 1H, Ar-H), 7.31-7.27 (m, 1H, Ar-H), 5.90 (s, 1H, OH)[1] |
| 2-bromo-5-hydroxybenzaldehyde | CDCl₃/DMSO-d₆ | 10.21 (s, 1H, CHO), 9.58 (s, 1H, OH), 7.81 (s, 1H, Ar-H), 7.47 (d, 1H, Ar-H), 7.05 (d, 1H, Ar-H) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | - | Experimental data not readily available. |
| 2-bromo-5-hydroxybenzaldehyde | CDCl₃ | Specific peak list not readily available, but spectrum is accessible through databases such as SpectraBase.[2][3] |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Peaks (cm⁻¹) |
| This compound | - | Experimental data not readily available. |
| 2-bromo-5-hydroxybenzaldehyde | KBr Wafer | Spectrum is accessible through databases such as PubChem.[4] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Key Fragments (m/z) |
| This compound | - | Experimental data not readily available. |
| 2-bromo-5-hydroxybenzaldehyde | GC-MS | Spectrum is accessible through databases such as SpectraBase and PubChem.[4][5] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecules in solution.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The addition of a small amount of tetramethylsilane (B1202638) (TMS) can serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A wider spectral width is typically required compared to ¹H NMR.
-
A larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the solvent peak or TMS.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules based on their vibrational modes.
Protocol (Solid Sample - KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Protocol (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A step-by-step workflow for acquiring and processing NMR spectra.
References
Unveiling the Solid State: A Comparative Crystallographic Analysis of 2-Bromo-3-hydroxybenzaldehyde and Its Isomers
A detailed examination of the crystal structure of 2-Bromo-3-hydroxybenzaldehyde, supported by a comparative analysis with its structural isomers, provides crucial insights into the influence of substituent positioning on molecular packing and intermolecular interactions. This guide offers a comprehensive overview of its crystallographic parameters, a detailed experimental protocol for single-crystal X-ray diffraction, and a comparative dataset of related brominated hydroxybenzaldehyde isomers, aimed at researchers, scientists, and professionals in drug development.
The precise three-dimensional arrangement of atoms within a crystal lattice is a fundamental determinant of a compound's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients, a thorough understanding of their solid-state structure is paramount. Here, we present a crystallographic analysis of this compound, a versatile building block in organic synthesis.
The crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data deposited in the Cambridge Structural Database (CSD) with the deposition number 234067[1][2]. The analysis reveals a monoclinic crystal system with the space group P21. The unit cell parameters are a = 4.8625(8) Å, b = 12.987(2) Å, c = 5.6842(9) Å, and β = 101.873(3)°[2].
To contextualize these findings, a comparison with the crystallographic data of several isomers of brominated hydroxybenzaldehyde is presented. This comparative approach highlights how the relative positions of the bromo, hydroxyl, and aldehyde groups on the benzene (B151609) ring influence the resulting crystal packing and intermolecular interactions.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and several of its isomers, providing a clear and objective comparison of their solid-state structures.
| Parameter | This compound | 3-Bromo-2-hydroxybenzaldehyde | 4-Bromo-3-hydroxybenzaldehyde | 2-Bromo-5-hydroxybenzaldehyde |
| Chemical Formula | C₇H₅BrO₂ | C₇H₅BrO₂ | C₇H₅BrO₂ | C₇H₅BrO₂ |
| Molecular Weight | 201.02 g/mol | 201.02 g/mol [3] | 201.02 g/mol | 201.02 g/mol [4] |
| Crystal System | Monoclinic[2] | Monoclinic[3] | Orthorhombic | Orthorhombic[4] |
| Space Group | P2₁[2] | P2₁/c[3] | P2₁2₁2₁ | P2₁2₁2₁[4] |
| a (Å) | 4.8625(8)[2] | 7.0282(3)[3] | 3.9851(5) | 3.9851(5)[4] |
| b (Å) | 12.987(2)[2] | 14.9715(7)[3] | 16.547(3) | 16.547(3)[4] |
| c (Å) | 5.6842(9)[2] | 6.8472(3)[3] | 11.841(2) | 11.841(2)[4] |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 101.873(3)[2] | 108.907(1)[3] | 90 | 90 |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 351.28(10)[2] | 681.61(5)[3] | 780.1(2) | 780.1(2) |
| Z | 2[2] | 4[3] | 4 | 4 |
Experimental Protocols
The determination of the crystal structure of these compounds follows a well-established methodology in single-crystal X-ray diffraction.
Synthesis and Crystallization
A general procedure for the synthesis of this compound involves the bromination of 3-hydroxybenzaldehyde. Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution. The choice of solvent is critical and is often determined empirically.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal of the compound is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. A single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) is used to collect the diffraction data. The data is collected by rotating the crystal and recording the diffraction pattern at various orientations.
-
Data Processing: The collected raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares techniques. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray crystallographic analysis.
Caption: Workflow of Single-Crystal X-ray Crystallographic Analysis.
References
A Comparative Guide to the Structural Confirmation of 2-Bromo-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For a molecule such as 2-Bromo-3-hydroxybenzaldehyde, a versatile building block in organic synthesis, unambiguous confirmation of its structure is paramount. This guide provides a comparative overview of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols.
Spectroscopic and Crystallographic Data Comparison
The following table summarizes the expected and reported data from key analytical techniques for this compound and its close isomers. This comparative data is crucial for researchers to validate their own experimental findings.
| Analytical Technique | Parameter | This compound | Comparative Data (Analogues) | Key Structural Insights |
| ¹H NMR | Chemical Shift (δ) | Aldehyde CHO: ~10.3 ppm (s) Aromatic CH: 7.2-7.6 ppm (m) Hydroxyl OH: ~5.9 ppm (s, broad) | 4-Bromo-2-hydroxybenzaldehyde: Aldehyde CHO: ~9.85 ppm (s) Aromatic CH: 6.94-7.50 ppm (d, dd) Hydroxyl OH: ~11.01 ppm (s)[1] | The number, splitting pattern, and chemical shifts of the aromatic protons confirm the substitution pattern on the benzene (B151609) ring. The downfield shift of the aldehyde proton is characteristic. |
| ¹³C NMR | Chemical Shift (δ) | No direct data found | 4-Bromo-2-hydroxybenzaldehyde (Expected): Aldehyde C=O: ~196.5 ppm Aromatic C-OH: ~161 ppm Aromatic C-Br: ~110-120 ppm Other Aromatic C: 120-140 ppm[1] | The chemical shift of the carbonyl carbon is highly diagnostic. The number of signals in the aromatic region confirms the number of non-equivalent carbons. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | No direct data found | Substituted Benzaldehydes (Typical): O-H stretch (hydroxyl): 3200-3400 (broad) C-H stretch (aromatic): 3000-3100 C-H stretch (aldehyde): 2700-2900 (two bands) C=O stretch (aldehyde): 1650-1700 (strong)[2] C=C stretch (aromatic): 1550-1600 C-Br stretch: 1000-1100 | The presence of a strong carbonyl (C=O) absorption and a broad hydroxyl (O-H) band are key indicators. The aldehyde C-H stretch is also a useful diagnostic feature. |
| Mass Spectrometry (MS) | Mass-to-charge (m/z) | Molecular Ion [M]⁺: 200/202 (approx. 1:1 ratio) | Brominated Benzaldehydes (Expected): Characteristic M/M+2 isotope pattern for bromine. Fragmentation by loss of H (M-1), CHO (M-29), and Br.[2][3] | The presence of the characteristic isotopic pattern for bromine in the molecular ion peak is definitive evidence for the presence of a single bromine atom. |
| X-ray Crystallography | Crystal System & Space Group | CCDC Number: 234067[4] | 3-Bromo-2-hydroxybenzaldehyde: Monoclinic, P2₁/c | Provides the unambiguous three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard single-pulse experiment with a 30° or 45° pulse angle.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to an appropriate range (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Compare the obtained spectrum with reference spectra of similar compounds.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Alternatively, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.
-
-
Ionization:
-
Electron Ionization (EI) is commonly used in GC-MS and will produce characteristic fragmentation patterns.
-
ESI and APCI are softer ionization techniques that will likely show a prominent molecular ion peak.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak and look for the characteristic 1:1 ratio of the M and M+2 peaks, indicative of a single bromine atom.
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., -CHO, -Br).
-
Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or other suitable techniques.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles. The structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 234067.[4]
-
Visualizing the Workflow
A systematic approach is crucial for the efficient and accurate structural confirmation of a novel compound. The following workflow outlines the logical progression of experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. This compound | C7H5BrO2 | CID 3714674 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Reactivity Among Brominated Hydroxybenzaldehydes: A Guide for Researchers
An in-depth comparison of the chemical reactivity of various brominated hydroxybenzaldehyde isomers, providing researchers, scientists, and drug development professionals with critical data for synthetic planning and drug design. This guide examines the influence of substituent positioning on the reactivity of the aldehyde and hydroxyl functional groups through an analysis of nucleophilic addition, oxidation, and reduction reactions.
The reactivity of brominated hydroxybenzaldehydes is intricately linked to the electronic environment of the aromatic ring, which is modulated by the interplay of the electron-withdrawing inductive (-I) and electron-donating resonance (+M) effects of the hydroxyl, bromo, and aldehyde substituents. The relative positions of these groups dictate the electrophilicity of the carbonyl carbon, the acidity of the phenolic proton, and the overall susceptibility of the molecule to various chemical transformations. This guide provides a comparative analysis of these effects, supported by available experimental data and established chemical principles.
Comparative Reactivity Data
The following tables summarize key reactivity parameters for a selection of brominated hydroxybenzaldehyde isomers. The data has been compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
Table 1: Physicochemical Properties and Acidity
| Compound | Structure | CAS Number | pKa |
| 3-Bromo-2-hydroxybenzaldehyde | 3-Bromosalicylaldehyde | 1829-34-1 | ~8.0 (estimated) |
| 4-Bromo-2-hydroxybenzaldehyde | 4-Bromosalicylaldehyde | 22532-62-3 | ~7.34[1] |
| 5-Bromo-2-hydroxybenzaldehyde | 5-Bromosalicylaldehyde | 1761-61-1 | ~7.91[1] |
| 3-Bromo-4-hydroxybenzaldehyde | 2973-78-6 | ~6.24 (predicted)[2] | |
| 4-Bromo-3-hydroxybenzaldehyde | 20035-32-9 | ~7.71 (predicted)[3] |
Table 2: Comparative Reactivity in Nucleophilic Addition (Knoevenagel Condensation)
The Knoevenagel condensation serves as a valuable model reaction to assess the electrophilicity of the aldehyde's carbonyl carbon. A higher yield under standardized conditions suggests a more reactive aldehyde.
| Compound | Relative Reactivity | Rationale |
| 5-Bromo-2-hydroxybenzaldehyde | Higher | The bromine atom is para to the electron-withdrawing aldehyde group, significantly increasing the electrophilicity of the carbonyl carbon through its inductive effect.[1] |
| 4-Bromo-2-hydroxybenzaldehyde | Lower | The activating hydroxyl group at the ortho position can slightly decrease the electrophilicity of the carbonyl carbon. The para-bromo group's influence on the aldehyde is less direct.[1] |
| 3-Bromo-4-hydroxybenzaldehyde | High (predicted) | The bromine atom is ortho to the aldehyde group, and its electron-withdrawing inductive effect is expected to enhance the carbonyl carbon's electrophilicity. |
Table 3: Reactivity in Oxidation (Dakin Oxidation)
The Dakin oxidation converts hydroxybenzaldehydes to benzenediols. The reaction is favored by electron-donating groups on the aromatic ring.
| Compound | Expected Reactivity | Rationale |
| 4-Bromo-2-hydroxybenzaldehyde | Favorable | The hydroxyl group is an activating group, facilitating the Dakin reaction.[4][5] |
| 5-Bromo-2-hydroxybenzaldehyde | Favorable | Similar to its isomer, the presence of the hydroxyl group enables this transformation. |
| 3-Bromo-4-hydroxybenzaldehyde | Favorable | The para-hydroxyl group relative to the aldehyde is a key requirement for the Dakin oxidation.[4][5] |
Table 4: Reactivity in Reduction (Sodium Borohydride (B1222165) Reduction)
Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones to alcohols. The reactivity is generally influenced by the electrophilicity of the carbonyl carbon.
| Compound | Expected Reactivity | Rationale |
| 5-Bromo-2-hydroxybenzaldehyde | High | The increased electrophilicity of the carbonyl carbon due to the para-bromo substituent makes it more susceptible to hydride attack.[1] |
| 4-Bromo-2-hydroxybenzaldehyde | Moderate | The electronic effects of the substituents are less pronounced on the carbonyl carbon compared to the 5-bromo isomer.[1] |
| 3-Bromo-4-hydroxybenzaldehyde | High | The ortho-bromo substituent is expected to increase the electrophilicity of the aldehyde, favoring reduction. |
Experimental Protocols
Knoevenagel Condensation with Malononitrile (B47326)
Objective: To compare the reactivity of different brominated hydroxybenzaldehyde isomers in a nucleophilic addition reaction.
Materials:
-
Brominated hydroxybenzaldehyde isomer (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Piperidine (B6355638) (catalytic amount, ~2-3 drops)
-
Ethanol (B145695) (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, dissolve the brominated hydroxybenzaldehyde isomer (1.0 mmol) in ethanol (10 mL).
-
Add malononitrile (1.0 mmol) to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
Wash the crude product with cold ethanol.
-
Determine the yield of the product. A higher yield under identical reaction times indicates a more reactive aldehyde.
Dakin Oxidation
Objective: To synthesize benzenediols from brominated hydroxybenzaldehydes.
Materials:
-
Brominated hydroxybenzaldehyde isomer (ortho- or para-hydroxy)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
Procedure:
-
Dissolve the brominated hydroxybenzaldehyde in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide to the cooled solution with stirring.
-
Allow the reaction to proceed, monitoring for the disappearance of the starting material.
-
After the reaction is complete, neutralize the solution with a suitable acid to precipitate the benzenediol product.
-
Isolate and purify the product.
Reduction with Sodium Borohydride
Objective: To reduce the aldehyde functional group of brominated hydroxybenzaldehydes to a primary alcohol.
Materials:
-
Brominated hydroxybenzaldehyde isomer
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) or Ethanol
-
Water
-
Hydrochloric acid (dilute)
Procedure:
-
Dissolve the brominated hydroxybenzaldehyde in methanol or ethanol in a flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the solution in small portions.
-
Stir the reaction mixture at low temperature until the starting material is consumed (monitor by TLC).
-
Slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, remove the solvent, and purify the resulting alcohol.
Visualization of Reactivity Analysis Workflow
The following diagram illustrates a logical workflow for the comparative analysis of reactivity among brominated hydroxybenzaldehydes.
References
Investigating the Biological Activity of 2-Bromo-3-hydroxybenzaldehyde Derivatives: A Comparative Guide
A comprehensive analysis of the biological activities of 2-Bromo-3-hydroxybenzaldehyde derivatives remains an area with limited published data. However, by examining closely related isomers, particularly 2-Bromo-5-hydroxybenzaldehyde (B121625) derivatives, we can gain valuable insights into the potential therapeutic applications of this class of compounds. This guide provides a comparative overview of the biological activities of these related derivatives, supported by experimental data and detailed protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Derivatives of brominated hydroxybenzaldehydes, particularly in the form of Schiff bases and their metal complexes, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The presence of the bromine atom and the hydroxyl group on the aromatic ring can significantly influence the electronic and steric properties of these molecules, thereby modulating their biological efficacy.[2] These compounds have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[3][4]
Comparative Biological Activity of Bromo-hydroxybenzaldehyde Derivatives
Due to the limited availability of specific quantitative data for this compound derivatives, this section presents a comparative summary of the biological activities of derivatives of its isomer, 2-Bromo-5-hydroxybenzaldehyde. This data provides a strong indication of the potential activities that could be explored for the 2-bromo-3-hydroxy isomer.
Antimicrobial Activity
Schiff base derivatives of bromo-hydroxybenzaldehydes have demonstrated notable antimicrobial properties. The presence of the bromo and hydroxyl groups is believed to contribute to their efficacy.[4] The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.
Table 1: Antimicrobial Activity of 5-Bromo-2-hydroxy-benzamide Derivatives [3]
| Derivative | Staphylococcus aureus (ATCC 25923) MIC (mg/mL) | Streptococcus pyogenes (ATCC 19615) MIC (mg/mL) | Bacillus cereus (ATCC 14579) MIC (mg/mL) |
| Ethyl Ester | 2.5 | 5.0 | 2.5 |
| Hydrazide | 5.0 | 5.0 | 5.0 |
| Hydrazone | 2.5 | 2.5 | 2.5 |
The hydrazone derivative exhibited the most consistent and potent activity against the tested Gram-positive bacterial strains.[3]
Anti-inflammatory Activity
Some derivatives of 2-bromo-5-hydroxybenzaldehyde have also been shown to possess anti-inflammatory properties.[3] The in vitro anti-inflammatory activity can be evaluated by their ability to inhibit proteases.
Table 2: Anti-inflammatory Activity of 5-Bromo-2-hydroxy-benzamide Derivatives [3]
| Derivative | Protease Inhibition IC50 (mg/mL) |
| Ethyl Ester | 0.07 |
| Hydrazide | 0.05 |
| Hydrazone | 0.04 |
| Acetylsalicylic Acid (Standard) | 0.4051 ± 0.0026 |
All tested derivatives demonstrated significantly more potent anti-inflammatory activity than the standard, acetylsalicylic acid, with the hydrazone derivative being the most active.[3]
Anticancer Activity
Schiff base derivatives of hydroxybenzaldehydes and their metal complexes have been investigated for their cytotoxic effects against various cancer cell lines.[2][5] The proposed mechanisms of action often involve the induction of apoptosis.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are general protocols for the synthesis and biological evaluation of bromo-hydroxybenzaldehyde derivatives.
Synthesis of Schiff Base Derivatives
A general method for synthesizing Schiff base derivatives from a bromo-hydroxybenzaldehyde involves a condensation reaction with a primary amine.[4]
Materials:
-
This compound (or its isomer)
-
Primary amine (e.g., aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 50 mL round bottom flask, dissolve 0.01 moles of the bromo-hydroxybenzaldehyde in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
To this solution, add 0.01 moles of the primary amine dissolved in ethanol.
-
Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.[4]
Caption: Workflow for synthesis and biological evaluation.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method.[3]
Procedure:
-
Prepare serial dilutions of the compounds in a liquid growth medium in microtiter plates.
-
Add standardized bacterial suspensions to each well.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.[3]
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[3]
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3][8]
In Vitro Anti-inflammatory Activity (Protease Inhibition Assay)
The anti-inflammatory activity of the compounds can be evaluated by their ability to inhibit proteases.[3]
Procedure:
-
Prepare a reaction mixture containing trypsin, Tris-HCl buffer, and the test compound.
-
Incubate the mixture.
-
Add the substrate (casein) and incubate further.
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the mixture and measure the absorbance of the supernatant to determine the extent of casein digestion.
-
Calculate the percentage of inhibition by comparing the absorbance of the test samples with that of a control.[3]
Potential Signaling Pathway in Anticancer Activity
Some Schiff base derivatives of hydroxybenzaldehydes have been shown to induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][7] While the specific mechanism for this compound derivatives is yet to be fully elucidated, the MAPK pathway represents a plausible target.
Caption: Potential anticancer signaling pathway.
References
- 1. 2-Bromo-3-hydroxy-benzaldehyde | 196081-71-7 | WHA08171 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 6. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparing the efficacy of different synthetic routes to 2-Bromo-3-hydroxybenzaldehyde
A comparative analysis of synthetic methodologies is crucial for the efficient and selective production of key chemical intermediates. This guide provides a detailed comparison of the efficacy of different synthetic routes to 2-Bromo-3-hydroxybenzaldehyde, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The primary focus is on the direct bromination of 3-hydroxybenzaldehyde (B18108), for which experimental data is available.
Comparison of Synthetic Routes to this compound
The synthesis of this compound is most commonly approached through the electrophilic bromination of 3-hydroxybenzaldehyde. However, this route is complicated by the formation of a regioisomeric byproduct, 2-bromo-5-hydroxybenzaldehyde (B121625), which is often the major product. The choice of reagents and reaction conditions can influence the product distribution and overall yield.
Data Presentation
| Synthetic Route | Starting Material | Reagents and Conditions | Yield (%) | Purity/Selectivity Issues | Reference |
| Route 1: Direct Bromination | 3-Hydroxybenzaldehyde | Bromine, Iron powder, Sodium acetate (B1210297) in Acetic Acid at 20°C for 5h | 28 - 44 | Formation of 2-bromo-5-hydroxybenzaldehyde as a major byproduct can occur, requiring careful purification.[1][2] | [1] |
| Route 2: Direct Bromination | 3-Hydroxybenzaldehyde | Bromine in Carbon Tetrachloride at 25°C for 2h | ~51 (for 2-bromo-5-hydroxybenzaldehyde) | This method primarily yields the 2-bromo-5-hydroxy isomer. The isolation of this compound can be challenging.[3] | [3] |
Note: The yields reported are for the isolated product and can vary depending on the reaction scale and purification method. The primary challenge in the synthesis of this compound is controlling the regioselectivity of the bromination reaction.
Experimental Protocols
Route 1: Bromination of 3-Hydroxybenzaldehyde in Acetic Acid
This protocol is adapted from a reported synthesis of this compound.[1]
Materials:
-
3-Hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate
-
Bromine
-
Glacial acetic acid
-
Anhydrous Sodium Sulfate (B86663)
-
Ice
Procedure:
-
A suspension of 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) is prepared in glacial acetic acid (40 mL).
-
The mixture is warmed until a clear solution is formed and then cooled to room temperature.
-
A solution of bromine in glacial acetic acid (10 mL) is added dropwise to the reaction mixture over a period of 15 minutes.
-
The reaction mixture is stirred for an additional 2 hours after the addition is complete.
-
Upon completion, the reaction mixture is poured into ice water and extracted with dichloromethane (3 x 50 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate and then concentrated under reduced pressure.
-
The resulting residue is recrystallized from dichloromethane to afford the final product, this compound.
Reported Yield: 28%[1]
Route 2: Bromination of 3-Hydroxybenzaldehyde in Carbon Tetrachloride
This protocol is based on a procedure that primarily yields the 2-bromo-5-hydroxybenzaldehyde isomer but can produce this compound as a minor product.[3]
Materials:
-
3-Hydroxybenzaldehyde
-
Bromine
-
Carbon Tetrachloride (Note: CCl4 is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood).
-
Water
-
Dichloromethane
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (5.0 g, 41 mmol) in carbon tetrachloride (150 cm³), bromine (2.1 cm³, 6.5 g, 41 mmol) is added dropwise over 15 minutes at 25°C under a nitrogen atmosphere.
-
The reaction mixture is stirred under nitrogen for 2 hours at room temperature.
-
Water (250 cm³) and dichloromethane (250 cm³) are added to the reaction mixture.
-
The organic layer is separated, dried, and the solvent is removed in vacuo to yield the crude product.
Note: This procedure was reported to yield 2-bromo-5-hydroxybenzaldehyde as the main product with a 51% yield.[3] The isolation of this compound from the reaction mixture would require careful chromatographic separation.
Mandatory Visualizations
Synthetic Pathway and Isomer Formation
The following diagram illustrates the direct bromination of 3-hydroxybenzaldehyde, leading to the desired product and its main regioisomer.
Caption: Direct bromination of 3-hydroxybenzaldehyde yields a mixture of regioisomers.
Experimental Workflow for Synthesis and Purification
This diagram outlines the general workflow for the synthesis and purification of this compound via direct bromination.
Caption: General workflow for the synthesis and purification of this compound.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Validation of 2-Bromo-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for pharmaceutical intermediates necessitate robust analytical methods for their validation. 2-Bromo-3-hydroxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. While specific validated methods for this compound are not extensively published, the protocols and data presented herein are based on established methods for structurally related substituted benzaldehydes and halogenated phenols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is well-suited for the analysis of this compound.
Experimental Protocol: Proposed HPLC-UV Method
A suitable HPLC method for this compound would involve a reversed-phase C18 column with a mobile phase consisting of an organic modifier (like acetonitrile (B52724) or methanol) and water.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Sample Preparation | 1 mg/mL solution in mobile phase |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent choice for the analysis of volatile and semi-volatile compounds. For compounds that are not sufficiently volatile, derivatization may be necessary. Given the phenolic hydroxyl group, this compound is amenable to GC analysis, potentially without derivatization.
Experimental Protocol: Proposed GC-MS Method
A GC-MS method for this compound would typically employ a low-polarity capillary column and a temperature-programmed oven to ensure efficient separation.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-350 amu |
| Sample Preparation | 1 mg/mL solution in Dichloromethane |
Comparative Data
The following table summarizes the expected performance of the proposed HPLC and GC-MS methods for the purity validation of this compound.
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds. |
| Selectivity | Good, based on chromatographic separation. Can be enhanced with selective detectors (e.g., DAD). | Excellent, due to both chromatographic separation and mass-based detection providing structural information. |
| Sensitivity | Good, dependent on the chromophore of the analyte. | Excellent, often providing lower limits of detection. |
| Impurity Identification | Limited to comparison with known reference standards. LC-MS is required for structural elucidation of unknown impurities. | Powerful for the identification of unknown volatile impurities through mass spectral library matching. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower if derivatization is required. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher due to the mass spectrometer. |
Visualizing the Analytical Workflow
To better understand the logical flow of each analytical technique, the following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the purity validation of this compound, each with its own set of advantages.
-
HPLC is recommended for routine quality control due to its robustness, ease of use, and lower operational cost. It is particularly effective for quantifying known impurities and the main component.
-
GC-MS is the preferred method when comprehensive impurity profiling is required. Its superior sensitivity and the ability to identify unknown volatile impurities through mass spectral data make it an invaluable tool during process development and for in-depth investigations.
For a comprehensive purity assessment, a combination of both techniques is often employed. HPLC can be used for routine purity checks, while GC-MS can be utilized to identify and characterize any unknown volatile impurities that may be present. The choice of method will ultimately depend on the specific analytical needs, the nature of the expected impurities, and the regulatory requirements.
A Comparative Guide to the Quantitative Analysis of 2-Bromo-3-hydroxybenzaldehyde
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates is paramount to ensuring the integrity and success of a synthetic pipeline. 2-Bromo-3-hydroxybenzaldehyde is a key building block in the synthesis of various compounds, including a class of benzoxaborole antimalarial agents.[1] This guide provides a comparative overview of suitable analytical techniques for the quantification of this compound, complete with detailed experimental protocols and performance data to aid in method selection and implementation.
Overview of Analytical Techniques
The quantification of this compound can be effectively achieved using well-established chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors including the required sensitivity, sample matrix complexity, and the need for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC-UV): This technique is highly suitable for the analysis of non-volatile and thermally labile compounds like this compound. It offers robust and reproducible quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent separation and sensitivity. The mass spectrometric detection offers high specificity, which is invaluable for impurity profiling and structural confirmation.
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the quantification of substituted benzaldehydes. These values are based on methods developed for structurally similar compounds and represent expected performance for this compound analysis.
| Performance Metric | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.4 ppm (or 0.4 µg/mL) |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.2 ppm (or 1.2 µg/mL) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Specificity | Good (based on retention time) | Excellent (based on mass spectrum) |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for HPLC-UV and GC-MS analysis are provided below. These protocols are adapted from established methods for related brominated and hydroxylated benzaldehydes and should serve as a strong starting point for method development and validation.[2][3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: The analyte is separated on a reversed-phase column based on its polarity and quantified by its UV absorbance.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
Methanol (B129727) (HPLC grade, for sample and standard preparation)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. A typical gradient could be starting from 70:30 (Water:Acetonitrile) and ramping to 30:70 over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to create calibration standards ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: The sample is vaporized and separated on a capillary column. The analyte is then ionized and fragmented, and the resulting mass spectrum is used for identification and quantification.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometric detector (e.g., Quadrupole)
Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Dichloromethane (B109758) or Ethyl Acetate (GC grade, for sample and standard preparation)
-
Anhydrous Sodium Sulfate (for drying)
Chromatographic and Spectrometric Conditions:
-
Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 200, 202, 171, 121). Full scan mode can be used for initial identification.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in dichloromethane (e.g., 1 mg/mL). Create calibration standards through serial dilution.
-
Sample Preparation: Dissolve the sample in dichloromethane. If necessary, perform a liquid-liquid extraction and dry the organic phase with anhydrous sodium sulfate.
-
Analysis: Inject 1 µL of each standard and sample into the GC-MS system.
-
Quantification: Generate a calibration curve using the peak areas of a characteristic ion from the standards. Calculate the concentration of the analyte in the samples based on this curve.
Visualized Workflows and Relationships
To further clarify the analytical process and the relevance of this compound, the following diagrams have been generated.
Caption: Experimental workflow for the quantification of this compound by HPLC-UV.
Caption: Role of this compound as a key intermediate in drug synthesis.
References
A Comparative Study of Benzoxaborole Synthesis: An In-depth Look at Precursor Performance
For Researchers, Scientists, and Drug Development Professionals
Benzoxaboroles have emerged as a privileged scaffold in medicinal chemistry, with applications ranging from antifungal to anti-inflammatory agents. The synthesis of these valuable compounds can be approached from various precursors, each presenting a unique set of advantages and disadvantages. This guide provides a comparative analysis of common synthetic routes to benzoxaboroles, focusing on the influence of the starting material on reaction efficiency and product yield. Experimental data is presented to support these comparisons, along with detailed protocols for key synthetic methods.
Performance Comparison of Precursors
The choice of precursor significantly impacts the overall efficiency and practicality of benzoxaborole synthesis. This section compares three common starting materials: arylboronic acids, 2-formylphenylboronic acid, and o-bromobenzyl alcohols.
Quantitative Data Summary
The following table summarizes the performance of different precursors in the synthesis of benzoxaboroles, focusing on reaction yield and general reaction conditions.
| Precursor Type | Co-reactant(s) | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Arylboronic Acids | Aldehydes/Ketones | Brønsted Acid (TFA) | CHCl₃ | 48 - 72 h | Moderate to Excellent | [1][2][3][4] |
| 2-Formylphenylboronic Acid | Secondary Amines | None | Diethyl ether | Not Specified | Good | |
| 2-Formylphenylboronic Acid | Piperazine | None | Not Specified | Not Specified | Good | [5] |
| 2-Formylphenylboronic Acid | Activated Olefins | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| o-Bromobenzyl Alcohols | n-BuLi, B(OiPr)₃ | None | THF | Not Specified | Good | |
| 2-Bromo-1-methyl-4-nitrobenzene | Multistep | Various | Various | Multistep | 27 (overall) |
Experimental Protocols
Detailed methodologies for the synthesis of benzoxaboroles from the compared precursors are provided below.
Method 1: From Arylboronic Acids and Aldehydes/Ketones
This method describes a one-pot synthesis of benzoxaboroles via an ortho-oxalkylation of arylboronic acids.[1][2][3][4]
General Procedure:
-
To a solution of the arylboronic acid (0.5 to 1 mmol) in chloroform (B151607) (0.1 M), add the aldehyde or ketone (1.2 equivalents).
-
Add the Brønsted acid catalyst (e.g., trifluoroacetic acid, TFA).
-
Stir the reaction mixture at room temperature for 48 to 72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by silica (B1680970) gel chromatography.
Note: For reactions involving ketones, a stronger acid such as triflic acid (TfOH) may be required.[1][3]
Method 2: From 2-Formylphenylboronic Acid and Amines
This procedure outlines the synthesis of 3-amino-substituted benzoxaboroles.
General Procedure:
-
Dissolve 2-formylphenylboronic acid in diethyl ether.
-
Add the corresponding secondary amine to the solution at room temperature.
-
Stir the reaction mixture. The product often precipitates from the solution and can be collected by filtration.
Method 3: From o-Bromobenzyl Alcohols
This protocol involves a lithiation and subsequent borylation to form the benzoxaborole ring.
General Procedure:
-
Dissolve the o-bromobenzyl alcohol in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise and stir the mixture.
-
Add triisopropyl borate (B1201080) (B(OiPr)₃) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then quench with an acidic aqueous solution.
-
Extract the product with an organic solvent and purify by standard methods.
Visualizing the Mechanism of Action and Experimental Workflow
To further understand the context of benzoxaborole utility and synthesis, the following diagrams illustrate a key biological pathway they inhibit and a generalized experimental workflow.
Caption: A generalized workflow for the synthesis of benzoxaboroles.
Caption: Mechanism of LeuRS inhibition by benzoxaboroles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. conservancy.umn.edu [conservancy.umn.edu]
Safety Operating Guide
Safe Disposal of 2-Bromo-3-hydroxybenzaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Bromo-3-hydroxybenzaldehyde, a compound requiring careful management due to its hazardous properties.
Essential Safety and Physical Data
Adherence to safety protocols begins with a clear understanding of the substance's properties and hazards. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₅BrO₂ |
| Molecular Weight | 201.02 g/mol [1][2] |
| CAS Number | 196081-71-7[1][2] |
| Physical Form | Solid[3] |
| Melting Point | 149-153°C[3] |
| GHS Hazard Classifications | H302: Harmful if swallowed[1][4] |
| H312: Harmful in contact with skin[1] | |
| H315: Causes skin irritation[1][4] | |
| H319: Causes serious eye irritation[1][4] | |
| H332: Harmful if inhaled[1][4] | |
| H335: May cause respiratory irritation[4][5] |
Immediate Safety and Handling Protocol
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably within a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If not working in a fume hood, a NIOSH-approved respirator is necessary.
In Case of Accidental Release:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, sweep up the solid material.
-
Avoid generating dust.
-
Collect the spilled material into a designated, labeled, and sealed container for hazardous waste.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with local, state, and federal regulations. It is classified as a hazardous waste and must be handled accordingly.
-
Segregation and Collection:
-
Do not mix this compound with other waste streams.
-
Place the waste, including any contaminated materials (e.g., weighing paper, gloves), into a clearly labeled, sealable container. The label should include the chemical name, "Hazardous Waste," and the associated hazard pictograms.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Keep the container away from incompatible materials, particularly strong oxidizing agents.[6]
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the waste management company with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Hazardous Decomposition: Under fire conditions, this compound can decompose to produce hazardous substances, including carbon monoxide, carbon dioxide, and hydrogen bromide.[7]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. This compound | C7H5BrO2 | CID 3714674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 196081-71-7 this compound AKSci J94161 [aksci.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 196081-71-7 Name: this compound [xixisys.com]
- 5. 196081-71-7|this compound|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 2-Bromo-3-hydroxybenzaldehyde
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 2-Bromo-3-hydroxybenzaldehyde (CAS No. 196081-71-7). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with several hazard statements.[1] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral | H302 | Warning |
| Acute Toxicity, Dermal | H312 | Warning |
| Skin Corrosion/Irritation | H315 | Warning |
| Serious Eye Damage/Eye Irritation | H319 | Warning |
| Acute Toxicity, Inhalation | H332 | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | Warning |
Source: PubChem CID 3714674[1]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash-prone operations. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended based on data for similar compounds. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with applicable laws. |
| Skin and Body Protection | Laboratory coat. | Wear a fully buttoned lab coat. For larger quantities, consider a chemical-resistant apron or coveralls. |
| Respiratory Protection | A NIOSH-approved respirator. | Not generally required for small quantities in a well-ventilated area or chemical fume hood. If dust is generated or ventilation is inadequate, an N95 dust mask or a respirator with appropriate cartridges should be used. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize exposure and environmental contamination.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Keep an emergency eyewash station and safety shower accessible.
-
-
Handling:
-
When handling the solid, avoid generating dust. Use a spatula for transfers.
-
For weighing, use a balance inside a fume hood or a ventilated enclosure.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Keep containers tightly closed when not in use.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and clean the spill site thoroughly.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of unused this compound and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
